Gadolinium oxysulfide
Description
Structure
2D Structure
Properties
CAS No. |
12339-07-0 |
|---|---|
Molecular Formula |
Gd4O3S3 |
Molecular Weight |
378.6 g/mol |
IUPAC Name |
gadolinium(3+);oxygen(2-);sulfide |
InChI |
InChI=1S/2Gd.2O.S/q2*+3;3*-2 |
InChI Key |
MIKCAECBBIRHCH-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[S-2].[Gd+3].[Gd+3] |
Canonical SMILES |
[O-2].[O-2].[O-2].[S-2].[S-2].[S-2].[Gd+3].[Gd+3].[Gd+3].[Gd+3] |
Other CAS No. |
37265-36-4 |
Synonyms |
gadolinium oxysulfide gadolinium sulfoxylate Gd2O2S |
Origin of Product |
United States |
Synthetic Methodologies for Gadolinium Oxysulfide
Solution-Based Approaches to Gadolinium Oxysulfide Synthesis
Solution-based methods are widely employed for the synthesis of this compound due to their versatility and ability to produce materials with tailored characteristics. These techniques involve the precipitation of a gadolinium-containing precursor from a solution, which is subsequently converted to the oxysulfide, typically through a high-temperature sulfurization process.
Wet chemical routes encompass a range of synthesis techniques that involve chemical reactions in a liquid phase. mdpi.comresearchgate.net These methods are foundational for producing the precursors to this compound. The general principle involves dissolving a gadolinium salt, such as gadolinium nitrate or gadolinium chloride, in a suitable solvent, followed by the addition of a precipitating agent to form an insoluble gadolinium compound, often a hydroxide, carbonate, or hydroxycarbonate. nih.govresearchgate.net This precursor is then isolated, dried, and subjected to a sulfurization step to yield the final this compound product. The properties of the final material are highly dependent on the conditions of the wet chemical synthesis, including precursor concentration, pH, and temperature.
Co-precipitation is a modification of the wet chemical route that is particularly useful for synthesizing doped this compound materials. rsc.org In this method, soluble salts of both gadolinium and the desired dopant ion (e.g., terbium, europium) are dissolved in a solvent. The addition of a precipitating agent causes the simultaneous precipitation of both the gadolinium and dopant ions, resulting in a homogeneously mixed precursor. This ensures a uniform distribution of the dopant within the this compound host lattice after the subsequent sulfurization step. The simplicity, scalability, and ability to achieve atomic-level mixing make co-precipitation a popular choice for producing phosphor materials. rsc.org
A typical co-precipitation synthesis of a terbium-doped this compound precursor is detailed in the table below.
| Step | Procedure |
| 1. Solution Preparation | Gadolinium nitrate (Gd(NO₃)₃·6H₂O) and terbium nitrate (Tb(NO₃)₃·5H₂O) are dissolved in deionized water. |
| 2. Heating | The solution is heated to approximately 90°C. |
| 3. Precipitation | A solution of urea is added to the heated metal salt solution and stirred. |
| 4. Aging | The resulting solution is aged, allowing for the formation of a precipitate. |
| 5. Isolation | The precipitate is separated from the solution, typically by filtration or centrifugation. |
| 6. Washing and Drying | The isolated precipitate is washed to remove any remaining impurities and then dried. |
| 7. Calcination | The dried precursor powder is calcined at a high temperature (e.g., 800°C) to form the gadolinium oxide or a mixed oxide precursor. |
| 8. Sulfurization | The calcined powder is then heated in a sulfur-rich atmosphere (e.g., under argon or with a sulfur source) to yield the final Gd₂O₂S:Tb³⁺ phosphor. |
Hydrothermal and solvothermal methods are versatile techniques for synthesizing a variety of nanomaterials, including precursors for this compound, with controlled morphology and high purity. mdpi.comsmolecule.com These methods involve carrying out the chemical reaction in a sealed vessel, known as an autoclave, at elevated temperatures and pressures. mdpi.com
In a typical hydrothermal synthesis , an aqueous solution of a gadolinium precursor is mixed with a precipitating agent. mdpi.com The mixture is then sealed in a Teflon-lined autoclave and heated to temperatures typically above 150°C for several hours. mdpi.com This process often yields anisotropic nanostructures like nanorods and nanowires, although spherical nanoparticles can also be obtained. mdpi.com The resulting gadolinium hydroxide or other precursor is then converted to this compound through a subsequent sulfurization step. gncl.cn
Solvothermal synthesis is a variation of the hydrothermal method where the aqueous solvent is replaced by a non-aqueous organic solvent, such as ethylene glycol or ethanolamine (B43304). mdpi.comresearchgate.net The choice of solvent can significantly influence the morphology and properties of the resulting precursor particles. researchgate.net One of the key advantages of the solvothermal method is the potential for direct formation of this compound without the need for a separate high-temperature sulfurization step, by including a sulfur source like thioacetamide in the reaction mixture. researchgate.net
The table below summarizes typical reaction conditions for hydrothermal and solvothermal synthesis of gadolinium-based precursors.
| Parameter | Hydrothermal Synthesis | Solvothermal Synthesis |
| Solvent | Water mdpi.com | Organic solvents (e.g., glycol, toluene, oleylamine) mdpi.com |
| Temperature | > 150°C mdpi.com | 120 - 240°C researchgate.net |
| Time | 6 - 24 hours mdpi.com | 12 - 24 hours researchgate.net |
| Precipitating Agents | Ammonia, KOH, NaOH, Urea mdpi.com | Ethanolamine, Triethylamine mdpi.com |
| Sulfur Source (for direct synthesis) | Not applicable | Thioacetamide, Ethylenediamine with dissolved sulfur researchgate.net |
The polyol method is a versatile wet-chemistry route for the synthesis of inorganic nanoparticles, including precursors for this compound. mdpi.comnih.gov In this process, a high-boiling-point alcohol, such as diethylene glycol or triethylene glycol, acts as both the solvent and a reducing or stabilizing agent. iscientific.orgresearchgate.net A gadolinium salt is dissolved in the polyol and the solution is heated to a high temperature, leading to the precipitation of gadolinium-based nanoparticles. researchgate.net
The size and morphology of the nanoparticles can be controlled by adjusting reaction parameters such as the concentration of the precursor, the reaction temperature, and the reaction time. mdpi.com For instance, one study demonstrated that an optimal temperature of 185°C was effective for the synthesis of gadolinium nanoparticles via the polyol method. iscientific.org The nanoparticles produced by this method can then be subjected to a sulfurization process to obtain this compound.
The reverse phase microemulsion technique offers a method for producing nanoparticles with a high degree of control over their size and shape. mdpi.comresearchgate.net This method involves the creation of a water-in-oil microemulsion, where nanosized water droplets are dispersed in a continuous oil phase, stabilized by a surfactant. rsc.org The aqueous cores of these reverse micelles act as nanoreactors for the synthesis of nanoparticles. researchgate.net
In the synthesis of this compound precursors, an aqueous solution of a gadolinium salt is confined within these water droplets. ucl.ac.uk The addition of a precipitating agent to the microemulsion initiates the formation of gadolinium-containing nanoparticles within the aqueous cores. researchgate.net The size of the resulting nanoparticles is largely determined by the size of the water droplets, which can be controlled by adjusting the water-to-surfactant ratio. researchgate.net The precursor nanoparticles can then be harvested and converted to this compound.
Sonochemical synthesis utilizes high-intensity ultrasound to induce chemical reactions. mdpi.comwikipedia.org The underlying principle is acoustic cavitation, which is the formation, growth, and implosive collapse of bubbles in a liquid. rsc.org The collapse of these bubbles generates localized "hot spots" with extremely high temperatures and pressures, leading to unique chemical and physical effects. wikipedia.org
This method can be applied to the synthesis of this compound precursors by irradiating a solution containing a gadolinium salt and a precipitating agent with high-intensity ultrasound. mdpi.com The extreme conditions created during cavitation can accelerate the reaction rates and lead to the formation of nanostructured materials with unique properties. rsc.org The resulting precursor can then be converted to this compound through a subsequent sulfurization step.
Microwave-Assisted Synthesis of this compound
Microwave-assisted synthesis is a rapid and energy-efficient method often employed to produce precursor materials like gadolinium oxide (Gd₂O₃) nanoparticles, which are subsequently converted to this compound through a sulfuration process. mdpi.comarxiv.org This technique utilizes microwave energy to heat the reactants directly and volumetrically, leading to uniform heating, accelerated reaction rates, and smaller particle sizes compared to conventional heating methods. arxiv.org
In a typical application of this method for the precursor, a gadolinium salt such as gadolinium chloride (GdCl₃) is dissolved in a high-boiling point polyol solvent like triethylene glycol (TEG), which also acts as a stabilizing agent. mdpi.com The solution is subjected to microwave irradiation, leading to the rapid precipitation of Gd₂O₃ nanoparticles. The size of these nanoparticles can be precisely controlled by adjusting synthesis parameters such as precursor concentration, reaction time, and temperature. mdpi.com Following the synthesis of the oxide precursor, a sulfuration step, such as those described in subsequent sections (e.g., Gaseous Sulfuration), is required to obtain the final this compound product.
| Parameter | Description | Typical Values / Reagents | Reference |
|---|---|---|---|
| Gadolinium Precursor | The source of gadolinium for the reaction. | Gadolinium chloride (GdCl₃) | mdpi.com |
| Solvent / Stabilizer | A high-boiling point alcohol that serves as the reaction medium and prevents particle agglomeration. | Triethylene glycol (TEG) | mdpi.com |
| Heating Method | The energy source used to drive the reaction. | Microwave Irradiation | mdpi.com |
| Controllable Factors | Variables adjusted to control the final particle size and morphology. | Precursor concentration, reaction time, reaction temperature | mdpi.com |
| Product | The intermediate compound synthesized before the final sulfuration step. | Gadolinium oxide (Gd₂O₃) nanoparticles | mdpi.com |
High-Temperature and Gas-Phase Synthesis Routes for this compound
High-temperature and gas-phase routes are the most established methods for synthesizing crystalline this compound. These techniques generally involve the reaction of a gadolinium-containing precursor with a sulfur source at elevated temperatures, often in a controlled atmosphere. wikipedia.org
The conventional solid-state reaction is one of the most common techniques for preparing Gd₂O₂S due to its reliability and low cost. wikipedia.org This method involves the intimate mixing of solid precursors, typically gadolinium oxide (Gd₂O₃) and elemental sulfur (S), often with a flux material. researchgate.netresearchgate.net A flux, such as an alkaline carbonate, is used to lower the reaction temperature and facilitate the formation of a homogeneous product by creating a molten phase through which reactants can diffuse. researchgate.net
The powdered mixture is placed in a crucible and heated to high temperatures in a furnace under a controlled, often reducing or inert, atmosphere to prevent unwanted oxidation. researchgate.net The reaction proceeds through the diffusion of sulfur into the gadolinium oxide lattice. One study reported the successful synthesis of praseodymium-doped Gd₂O₂S by mixing 88% gadolinium oxide and 12% sulfur by mass and heating the mixture. researchgate.net
| Parameter | Description | Typical Values / Reagents | Reference |
|---|---|---|---|
| Gadolinium Precursor | Solid-phase gadolinium source. | Gadolinium oxide (Gd₂O₃) | researchgate.net |
| Sulfur Source | Solid-phase sulfur source. | Elemental Sulfur (S) | researchgate.net |
| Flux / Additives | Used to lower melting point and promote reaction. | Alkaline carbonates, Alkaline phosphates (e.g., Na₄P₂O₇) | researchgate.net |
| Atmosphere | Controlled gas environment to prevent side reactions. | Reducing or inert atmosphere | researchgate.net |
| Product | The final synthesized compound. | This compound (Gd₂O₂S) powder | researchgate.net |
Gaseous sulfuration involves the reaction of a solid gadolinium precursor with a sulfur-containing gas at high temperatures. mdpi.com This solid-gas reaction method allows for effective conversion of the precursor to the oxysulfide. The precursor is typically a gadolinium compound such as gadolinium oxide, hydroxide, or hydroxycarbonate. mdpi.com
Two primary approaches are used:
Hydrogen Sulfide (H₂S) Reaction : The precursor is heated in a furnace under a flow of an inert gas, like argon, mixed with hydrogen sulfide gas. For instance, nanoparticles of Gd₂O₂S have been synthesized by treating a gadolinium hydroxycarbonate precursor in an Ar-H₂S (83–17 vol%) atmosphere at 750 °C. nih.govrsc.orgresearchgate.net
Sulfur Vapor Reaction : In this method, elemental sulfur is heated in a separate, cooler zone of a tube furnace to generate sulfur vapor. An inert gas, such as argon, carries the sulfur vapor over the gadolinium precursor, which is held at a higher temperature in a different zone of the furnace. mdpi.com One specific study performed the sulfurization of a Gd₂O₃:Tb³⁺ precursor at 900°C, with the sulfur being heated to 400°C to create the vapor, which was then transported by an argon gas flow.
| Precursor | Sulfur Source | Carrier Gas | Reaction Temperature | Reference |
|---|---|---|---|---|
| Gadolinium Hydroxycarbonate | Hydrogen Sulfide (H₂S) | Argon (Ar) | 750 °C | nih.govrsc.org |
| Gadolinium Oxide (Gd₂O₃:Tb³⁺) | Sulfur Vapor | Argon (Ar) | 900 °C | |
| Gadolinium Hydroxycarbonates | Sulfur Vapor | Argon (Ar) | 900 °C | mdpi.com |
Carbothermal reduction is a synthesis method that utilizes carbon as a reducing agent at high temperatures. In the context of this compound synthesis, this method can be applied to precursors like gadolinium oxysulfate (Gd₂O₂SO₄) or used in an indirect approach.
An indirect sulfur source method has been developed where gadolinium oxide is reacted with sodium sulfide (Na₂S), which is produced in situ from the reaction of carbon and sodium sulfate (Na₂SO₄). patsnap.com In this process, carbon, sodium sulfate, and gadolinium oxide are weighed and mixed. Upon heating, the carbon reduces the sodium sulfate to sodium sulfide, which then acts as the sulfur source to convert gadolinium oxide into this compound. patsnap.com Another related approach involves the reduction of a precursor under a hydrogen atmosphere at temperatures around 1000 °C to yield the final oxysulfide product. nih.gov
The sulfur fusion or "sulfur melting" technique is a variation of the solid-state method characterized by its operational simplicity. ykcs.ac.cncgsjournals.com In this approach, a gadolinium precursor is mixed with an excess of elemental sulfur and often a flux. The mixture is heated above the melting point of sulfur (115.2 °C), creating a liquid sulfur medium in which the gadolinium precursor is suspended. The reaction proceeds at higher temperatures, leading to the formation of this compound.
This method is noted for producing phosphors with excellent luminescence performance. ykcs.ac.cn However, a significant challenge with this technique is the high tendency for the resulting particles to agglomerate, which can lead to a large final particle size. ykcs.ac.cncgsjournals.com Research efforts focus on optimizing parameters, such as dopant concentrations, to enhance luminescence intensity while controlling particle morphology. ykcs.ac.cn
Combustion synthesis is a technique that leverages a rapid, self-sustaining, and highly exothermic redox reaction to produce materials. mdpi.comcolloid.nl While not typically a direct one-step method for Gd₂O₂S, it is highly effective for creating porous, high-surface-area gadolinium oxide precursors. colloid.nl
In this method, a gadolinium salt containing an oxidizer (typically gadolinium nitrate, Gd(NO₃)₃) is mixed in an aqueous solution with an organic fuel (e.g., glycine). colloid.nl The solution is heated to evaporate the water, resulting in a viscous gel. Upon further heating to the ignition temperature, the gel undergoes a vigorous combustion reaction, producing a voluminous, foam-like solid product of gadolinium oxide. colloid.nl This highly porous Gd₂O₃ nanofoam is then converted to Gd₂O₂S through a subsequent sulfuration step. mdpi.com The primary advantages of this method are its speed and the unique, high-surface-area morphology of the precursor material it produces. colloid.nl
| Role | Reagent | Chemical Formula | Reference |
|---|---|---|---|
| Gadolinium Source / Oxidizer | Gadolinium Nitrate Hexahydrate | Gd(NO₃)₃·6H₂O | colloid.nl |
| Fuel | Glycine | C₂H₅NO₂ | colloid.nl |
| Solvent | Water | H₂O | colloid.nl |
Mentioned Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | Gd₂O₂S |
| Gadolinium Oxide | Gd₂O₃ |
| Gadolinium Chloride | GdCl₃ |
| Triethylene Glycol | C₆H₁₄O₄ |
| Sulfur | S |
| Sodium Pyrophosphate | Na₄P₂O₇ |
| Hydrogen Sulfide | H₂S |
| Argon | Ar |
| Gadolinium Oxysulfate | Gd₂O₂SO₄ |
| Carbon | C |
| Sodium Sulfate | Na₂SO₄ |
| Sodium Sulfide | Na₂S |
| Hydrogen | H₂ |
| Gadolinium Nitrate | Gd(NO₃)₃ |
| Glycine | C₂H₅NO₂ |
Nanomaterial-Specific Synthesis Strategies for this compound
The synthesis of this compound at the nanoscale requires precise control over nucleation and growth to achieve uniformity in size and shape. These nanomaterials are of significant interest due to their unique optical and magnetic properties. mdpi.com
A prominent method for the controlled synthesis of this compound nanoparticles involves a two-step process: the precipitation of a precursor followed by a sulfuration process. nih.gov This strategy allows for the creation of nanoparticles with specific properties tailored for various applications.
One established route is the synthesis via a hydroxycarbonate precursor. nih.gov In this method, lanthanide-doped gadolinium hydroxycarbonate is first precipitated from a solution. This precursor is then subjected to a sulfuration process at high temperatures in a controlled atmosphere to convert it into the final this compound nanoparticles. The parameters of this process are critical for controlling the final particle characteristics. nih.gov
| Parameter | Description | Reference |
|---|---|---|
| Synthesis Route | Hydroxycarbonate precursor precipitation followed by sulfuration | nih.gov |
| Sulfuration Atmosphere | A mixture of hydrogen sulfide (H₂S) and Argon (Ar) gas | nih.gov |
| Sulfuration Temperature | 750 °C | nih.gov |
| Resulting Material | Doped this compound (e.g., Gd₂O₂S:Eu³⁺) nanoparticles | nih.gov |
The surface chemistry of nanoparticles plays a crucial role in their stability, dispersibility, and functionality. Ligand exchange is a common post-synthetic modification technique used to alter the surface properties of nanoparticles. rsc.org This is particularly important for adapting nanoparticles synthesized in organic solvents for use in aqueous biological systems. researchgate.net
A versatile strategy involves synthesizing nanoparticles with a hydrophobic capping agent, such as oleic acid (OA), and then exchanging this ligand with a hydrophilic one, like polyvinylpyrrolidone (PVP). rsc.org This process renders the nanoparticles water-soluble. The ligand exchange involves replacing the original oleic acid molecules bound to the nanoparticle surface with PVP molecules, which alters the particle's dispersibility from nonpolar solvents like cyclohexane to polar solvents like water. rsc.orgresearchgate.net Fourier-transform infrared spectroscopy (FTIR) can be used to verify the successful replacement of the surface ligands. researchgate.net
| Property | Before Ligand Exchange | After Ligand Exchange | Reference |
|---|---|---|---|
| Surface Ligand | Oleic Acid (OA) | Polyvinylpyrrolidone (PVP) | rsc.orgresearchgate.net |
| Dispersibility | Hydrophobic (e.g., in cyclohexane) | Hydrophilic (e.g., in water) | researchgate.net |
| Mean Particle Size | ~6.0 nm | ~5.9 nm | rsc.org |
Structural Characterization and Crystal Engineering of Gadolinium Oxysulfide
Crystallographic Investigations of Gadolinium Oxysulfide
The fundamental arrangement of atoms in this compound (Gd₂O₂S) has been extensively studied to understand its material properties. These investigations confirm a highly ordered and symmetric structure.
Determination of Hexagonal Crystal Structure in this compound
This compound crystallizes in a hexagonal system with trigonal symmetry. wikipedia.orgshalomeo.com This structure is a key characteristic, influencing its optical and electronic properties. wikipedia.org The lattice parameters, which define the size and shape of the unit cell, have been determined with precision. Although values can vary slightly based on synthesis and measurement techniques, representative parameters are provided. For instance, some studies report lattice constants of a = b = 0.3851 nm and c = 0.6664 nm. shalomeo.comresearching.cn Other analyses have found similar values, such as a = 3.85 Å and c = 6.67 Å, which are consistent with the JCPDS database (pdf number 26-1422). tandfonline.com The hexagonal structure is considered a disadvantage for certain scintillator applications as it can lead to optical translucency rather than transparency. wikipedia.org
| Crystal System | Lattice Parameter 'a' | Lattice Parameter 'c' | Source |
|---|---|---|---|
| Hexagonal | 0.3851 nm | 0.6664 nm | shalomeo.comresearching.cn |
| Hexagonal | 3.869 Å | 6.695 Å | materialsproject.org |
| Hexagonal | 3.85 Å | 6.67 Å | tandfonline.com |
Influence of Synthesis Parameters on this compound Crystalline Purity
Achieving high crystalline purity is a primary challenge in the synthesis of Gd₂O₂S, as the final product's properties are highly dependent on the absence of secondary phases and defects. researching.cn The choice of synthesis method and the control of reaction parameters are critical.
Several synthesis routes, including solid-state reaction, combustion, and sol-gel methods, are employed. mdpi.comencyclopedia.pub However, some single-step techniques can result in low crystallinity and the formation of organic by-products that are difficult to remove. mdpi.comresearchgate.net Two-step procedures, which often involve the sulfuration of a precursor material like gadolinium oxide or hydroxycarbonate, can offer better control. mdpi.com
Key parameters that influence purity include:
Temperature: Pure Gd₂O₂S phase can be achieved by calcining precursors at temperatures ranging from 700°C to 1000°C in a controlled atmosphere (e.g., hydrogen or argon). researchgate.netinoe.ro For instance, a solid-state reaction at 1000°C can yield a pure phase. researchgate.netacs.org
Precursor Composition: The chemical composition of the precursor material is crucial. In a water-bath synthesis using H₂SO₄ and Gd₂O₃, the molar ratio of the reactants determines the precursor's composition, which in turn affects the final Gd₂O₂S powder morphology. researching.cn According to the hard and soft acid and base (HSAB) theory, the binding force of gadolinium towards sulfur is weaker than towards oxygen, making the formation of a gadolinium oxide (Gd₂O₃) secondary phase a common issue that must be carefully managed. researching.cn
Atmosphere: The reaction atmosphere, such as flowing hydrogen (H₂) or a mixture of argon and hydrogen, is essential during the reduction and sulfuration steps to form the pure oxysulfide phase. inoe.roinoe.ro
Failure to control these parameters can lead to the presence of impurity phases, such as Gd₂O₃, which can impede the material's performance. researching.cninoe.ro
Microstructural and Nanostructural Analysis of this compound
Beyond the atomic-level crystal structure, the larger-scale microstructure and nanostructure, including particle shape, size, and surface characteristics, play a vital role in the application of this compound.
Morphological Control and Particle Size Distribution of this compound
Researchers have developed various synthesis strategies to control the morphology and size of Gd₂O₂S particles, tailoring them for specific applications. mdpi.com The morphology of the precursor material often directly influences the shape of the final oxysulfide product. mdpi.comresearchgate.net A wide array of nanostructures and microstructures has been successfully synthesized.
These include:
Spherical Particles and Hollow Spheres: Spherical nanoparticles with diameters ranging from 50 to 90 nm have been produced via microwave and γ-irradiation methods. mdpi.com Submicron polycrystalline spheres (104–118 nm) can be formed using a solvothermal method with PVP as a surfactant to control morphology. mdpi.com Furthermore, hollow spheres with sizes between 200-400 nm have been synthesized using a hydrothermal method followed by calcination and reduction. inoe.roinoe.ro
Nanorods and Nanotubes: One-dimensional nanorods and nanotubes have been created using a hydrothermal technique starting with Gd(OH)₃ precursors. nih.gov A route using ethanolamine (B43304) as a nucleating agent can produce nanorods approximately 150 nm in length and 15 nm in diameter. mdpi.com
Other Morphologies: Various other shapes have been reported, including nanofibers, nanobelts, nanosheets, and nanowires, demonstrating the versatility of synthesis techniques. mdpi.com Block and irregular polyhedron structures of about 4 μm have also been observed. researchgate.net
| Morphology | Typical Size | Synthesis Method Highlight | Source |
|---|---|---|---|
| Spherical Nanoparticles | 50 - 90 nm diameter | Microwave / γ-irradiation | mdpi.com |
| Submicron Spheres | 104 - 118 nm diameter | Solvothermal method with PVP surfactant | mdpi.com |
| Hollow Spheres | 200 - 400 nm diameter | Hydrothermal synthesis followed by reduction | inoe.roinoe.ro |
| Nanorods | ~150 nm length, ~15 nm diameter | Route using ethanolamine nucleating agent | mdpi.com |
| Block / Irregular Polyhedron | ~4 µm | Homogeneous precipitation and solid-state reaction | researchgate.net |
Characterization of Surface Defects in this compound Materials
The surface of Gd₂O₂S materials is a critical area where defects can significantly impact performance, particularly luminescence efficiency. mdpi.comykcs.ac.cn Surface defects can act as non-radiative recombination centers, quenching luminescence. kashanu.ac.ir
The synthesis method is a primary source of these defects. mdpi.comencyclopedia.pub For example, milling particles to achieve a desired size can introduce surface defects. kashanu.ac.irkashanu.ac.ir Some synthesis routes are known to produce materials with a significant number of surface defects, which can negatively affect optical properties. mdpi.comresearchgate.net Conversely, as particle size decreases, the specific surface area increases, which can lead to a higher number of surface defects and a potential decline in luminous intensity. ykcs.ac.cn Therefore, a key research challenge is to produce powders with small particle sizes and narrow distributions while minimizing surface defects to achieve high luminescence. ykcs.ac.cn Additionally, Gd₂O₂S is susceptible to damage from high-energy radiation, such as X-rays, which can create defects and is considered a disadvantage in scintillator applications. wikipedia.org
Electronic Band Structure and Phonon Properties of this compound
The electronic and vibrational characteristics of this compound are fundamental to its optical performance, particularly its wide bandgap and low phonon energy, which make it an excellent host material for phosphors. shalomeo.comsemanticscholar.org
Experimental studies have consistently confirmed that this compound possesses a wide bandgap, a crucial property for a luminescent host material. researchgate.net The bandgap of Gd₂O₂S has been reported to be in the range of 4.6 to 4.8 eV. shalomeo.comsemanticscholar.orgresearching.cn This wide bandgap prevents the host lattice from absorbing the emission from dopant ions, thereby enhancing luminescence efficiency. For instance, the bandgap of Gd₂O₂S was found to be approximately 4.6 eV, which is significantly larger than that of gadolinium oxyselenide (B8403211) (Gd₂O₂Se) at 3.6 eV but smaller than that of gadolinium oxide (Gd₂O₃) at 5.1 eV. researchgate.net Doping with certain elements can influence the bandgap; for example, increasing the concentration of Pr³⁺ in (Gd₁-xPrx)₂O₂S can lead to a smaller bandgap. semanticscholar.org
A significant advantage of this compound as a host material is its low phonon energy, which minimizes non-radiative relaxation processes and thus enhances the quantum efficiency of luminescence. mdpi.comencyclopedia.pub The phonon energy of Gd₂O₂S is reported to be in the range of approximately 300–600 cm⁻¹. mdpi.comencyclopedia.pub This characteristic is beneficial as it reduces the probability of multiphonon relaxation, allowing for efficient light emission from the excited states of dopant ions.
Theoretical investigations, primarily using density functional theory (DFT), have provided deeper insights into the electronic structure of this compound. ykcs.ac.cn These calculations have been instrumental in understanding the bandgap and the nature of chemical bonding within the compound. For example, DFT calculations have been used to analyze the effect of doping on the electronic structure. ykcs.ac.cn Studies on the related gadolinium oxyhydride (GdHO) have shown that theoretical calculations of the density of states (DOS) align well with experimental findings, identifying it as a wide bandgap semiconductor. mdpi.com Such theoretical approaches are valuable for predicting the properties of new materials and for interpreting experimental results.
Structural Diversity in Rare-Earth Oxychalcogenide Systems Including this compound
This compound is part of the broader family of rare-earth oxychalcogenides, which exhibit interesting structural diversity. The arrangement of atoms in these compounds gives rise to their unique properties.
This compound crystallizes in a hexagonal system with a trigonal symmetry, belonging to the P-3m1 space group. shalomeo.comresearching.cnwikipedia.org Its structure is distinctly layered. wikipedia.org It consists of (Gd₂O₂)ⁿ⁺ layers, which are composed of double layers of gadolinium and oxygen atoms, alternating with layers of sulfur atoms. wikipedia.org This layered arrangement is a defining characteristic of the rare-earth oxysulfide family. Each gadolinium ion is coordinated by four oxygen atoms and three sulfur atoms in a non-inversion symmetric arrangement. shalomeo.comwikipedia.org This specific coordination environment influences the crystal field around the gadolinium ions and any dopant ions that may be introduced.
Luminescent Phenomena and Optical Spectroscopy of Gadolinium Oxysulfide
Fundamental Luminescence Mechanisms in Gadolinium Oxysulfide
This compound (Gd₂O₂S) is a significant host material for lanthanide ions, enabling a variety of luminescent phenomena. wikipedia.org These properties make it valuable in applications such as scintillators for medical imaging and phosphors. wikipedia.orguu.nlscience.gov The luminescence in doped this compound is primarily achieved through downconversion and upconversion processes, with radioluminescence being another key characteristic. mdpi.comencyclopedia.pub this compound is recognized for being a more effective luminescent material compared to its precursor oxides or sulfides and demonstrates high quantum yield efficiency. mdpi.comencyclopedia.pub
Downconversion (DC) Processes in this compound
Downconversion is the most frequently studied luminescence process in lanthanide-doped this compound. mdpi.comencyclopedia.pub This process involves the absorption of a high-energy photon, typically in the ultraviolet (UV) range, by the host lattice, which then transfers this energy to a dopant ion (activator). mdpi.comencyclopedia.pub The activator then emits a lower-energy photon, typically in the visible spectrum. mdpi.comencyclopedia.pub In this mechanism, the gadolinium in the host lattice often acts as a sensitizer, absorbing the initial energy before transferring it to the activator lanthanide ion. mdpi.comencyclopedia.pub
The general mechanism for downconversion in Gd₂O₂S can be summarized as:
Excitation: A high-energy photon excites an electron from its ground state to a higher energy level within the host lattice. mdpi.comencyclopedia.pub
Energy Transfer: The absorbed energy is transferred from the host lattice to the activator ion. mdpi.com
Radiative Relaxation: The activator ion relaxes to its ground state by emitting a photon of lower energy. mdpi.comencyclopedia.pub
Common lanthanide dopants used for downconversion in this compound include europium (Eu³⁺) and terbium (Tb³⁺). mdpi.comencyclopedia.pub For instance, in terbium-doped this compound, the host lattice absorbs UV radiation (around 290 nm) and transfers the energy to the terbium ions. mdpi.comencyclopedia.pub These ions then release the energy through several radiative transitions, resulting in a characteristic green luminescence. mdpi.comencyclopedia.pub Similarly, europium-doped this compound is known for its red emission. mdpi.com
Table 1: Common Dopants in this compound for Downconversion Luminescence
| Dopant Ion | Excitation Wavelength (nm) | Emission Color | Key Transition |
|---|---|---|---|
| Terbium (Tb³⁺) | ~290 | Green | ⁵D₄ → ⁷F₅ |
| Europium (Eu³⁺) | ~300-400 | Red | ⁵D₀ → ⁷F₂ |
This table summarizes common dopants and their characteristic emissions in this compound for downconversion processes.
Upconversion (UC) Mechanisms in this compound
Upconversion is a phenomenon where the absorption of two or more low-energy photons (typically in the near-infrared, NIR) leads to the emission of a single higher-energy photon (in the visible or UV range). mdpi.comencyclopedia.pub In this compound, this is achieved by co-doping the host lattice with a sensitizer and an activator ion. The most commonly used ions for this purpose are ytterbium (Yb³⁺) as the sensitizer and erbium (Er³⁺) or thulium (Tm³⁺) as the activator. mdpi.com
There are three primary mechanisms that can lead to upconversion in this compound: Energy Transfer Upconversion (ETU), Cross-Relaxation (CR), and Excited-State Absorption (ESA). mdpi.comencyclopedia.pub
Energy Transfer Upconversion is the most prevalent mechanism for achieving upconversion photoluminescence. mdpi.comencyclopedia.pub This process involves a sensitizer ion that absorbs multiple NIR photons and sequentially transfers the energy to a nearby activator ion, exciting it to a higher energy state from which it can emit a higher-energy photon. researchgate.net The sensitizer, often Yb³⁺, is chosen for its large absorption cross-section in the NIR, while the activator, such as Er³⁺ or Tm³⁺, has appropriate energy levels to receive the transferred energy. mdpi.comresearchgate.net
The ETU process can be described in the following steps:
A sensitizer ion absorbs a low-energy photon and is excited.
The energy from the excited sensitizer is transferred to a neighboring activator ion, exciting it to a metastable intermediate energy level.
The sensitizer can absorb a second photon and transfer its energy to the already excited activator ion, promoting it to a higher excited state.
The activator ion then relaxes to its ground state, emitting an upconverted photon.
Excited-State Absorption can occur in ions that have a ladder-like arrangement of energy levels. mdpi.comencyclopedia.pub In this mechanism, a single ion can act as both the sensitizer and the activator. mdpi.comencyclopedia.pub The process unfolds as follows:
A photon from the excitation source promotes an electron to a first excited state. mdpi.comencyclopedia.pub
A second photon is then absorbed by the same ion, exciting the electron from the already excited state to an even higher energy level. mdpi.comencyclopedia.pub
The ion then undergoes a radiative transition from this higher energy level back to the ground state, emitting an upconverted photon. mdpi.comencyclopedia.pub
Table 2: Key Mechanisms of Upconversion in Doped this compound
| Mechanism | Description | Key Feature |
|---|---|---|
| Energy Transfer Upconversion (ETU) | A sensitizer absorbs and transfers energy to an activator in successive steps. | Most common and efficient upconversion pathway. |
| Cross-Relaxation (CR) | Energy transfer between ions with similar energy gaps, can lead to quenching or excitation. | Can be a competing process that reduces luminescence efficiency. |
| Excited-State Absorption (ESA) | A single ion absorbs multiple photons sequentially to reach a high energy state. | Requires ions with a specific ladder-like energy level structure. |
This table provides a summary of the primary upconversion mechanisms observed in this compound.
Radioluminescence Characteristics of this compound
This compound is a well-known scintillator material, meaning it emits light upon interaction with ionizing radiation such as X-rays. uu.nlscience.gov This property, known as radioluminescence, makes it highly suitable for applications in medical imaging detectors. wikipedia.orgscience.gov The high density and effective atomic number of gadolinium in the Gd₂O₂S host lattice contribute to a high probability of interaction with X-ray photons. wikipedia.orguu.nl
Terbium-doped this compound is particularly noted for its bright green emission under X-ray excitation and is commonly used in this capacity. mdpi.comnih.gov Praseodymium (Pr³⁺) is another common dopant for radioluminescence applications in this compound. science.gov The afterglow, or the continuation of luminescence after the excitation source is removed, is a critical parameter for imaging applications, and research has been conducted to minimize this effect in Gd₂O₂S:Pr by co-doping with other elements like cerium (Ce³⁺). uu.nl
The intensity of radioluminescence in this compound can be significantly higher than that of its oxide precursors, making it a superior material for scintillator applications. mdpi.com
Doping Strategies for Luminescence Enhancement in this compound
Rare-Earth Ion Doping in this compound
Rare-earth ions are particularly effective activators in the Gd₂O₂S host due to their unique 4f electron configurations. The f-f electronic transitions are shielded from the surrounding crystal field, resulting in sharp and characteristic emission spectra. This allows for the production of phosphors with high color purity. Furthermore, the similarity in ionic radii and chemical properties between gadolinium and other rare-earth elements facilitates their substitution into the crystal lattice.
Europium (Eu³⁺) is a widely utilized activator for producing red-emitting phosphors. When incorporated into the Gd₂O₂S host, Eu³⁺ ions give rise to a characteristic red luminescence under excitation. This emission is a result of electronic transitions from the excited ⁵D₀ state to the various levels of the ⁷F ground state (⁵D₀ → ⁷FJ). Gd₂O₂S:Eu³⁺ is a well-established phosphor material, valued for its strong luminescence under X-ray excitation. researchgate.net
The emission spectrum of Gd₂O₂S:Eu³⁺ is dominated by several sharp peaks corresponding to these transitions. The primary emission peaks are associated with the ⁵D₀→⁷F₁, ⁵D₀→⁷F₂, ⁵D₀→⁷F₃, and ⁵D₀→⁷F₄ transitions. mdpi.com One of the notable emission peaks is around 700 nm, which is advantageous for applications in biological imaging due to the relatively low absorption and scattering of light in biological tissues at this wavelength. researchgate.net
| Eu³⁺ Transition | Approximate Emission Wavelength (nm) |
| ⁵D₀ → ⁷F₁ | 595 |
| ⁵D₀ → ⁷F₂ | 611 |
| ⁵D₀ → ⁷F₃ | 647 |
| ⁵D₀ → ⁷F₄ | 696 |
This table is based on data for Eu³⁺ in a gadolinium complex and is representative of the typical transitions observed.
Terbium (Tb³⁺) doping in this compound results in a highly efficient green-emitting phosphor. The primary emission peak for Gd₂O₂S:Tb³⁺ is centered at approximately 545 nm, corresponding to the ⁵D₄ → ⁷F₅ transition of the Tb³⁺ ion. wikipedia.orgresearchgate.net This material is frequently used as a scintillator for X-ray imaging. wikipedia.org
The luminescence intensity of Gd₂O₂S:Tb³⁺ is highly dependent on the concentration of the Tb³⁺ dopant. Research has shown that the maximum luminescence intensity is typically achieved at a Tb³⁺ concentration of around 2 mol%. ykcs.ac.cn Beyond this optimal concentration, a phenomenon known as concentration quenching occurs, leading to a decrease in emission intensity. This quenching is attributed to electric dipole-dipole interactions between neighboring Tb³⁺ ions. ykcs.ac.cn The introduction of co-dopants, such as Lanthanum (La³⁺), can further enhance the luminescence intensity by inducing lattice distortions. ykcs.ac.cn
| Property | Value |
| Primary Emission Peak | ~545 nm |
| Corresponding Transition | ⁵D₄ → ⁷F₅ |
| Optimal Tb³⁺ Concentration | ~2 mol% |
| Quenching Mechanism | Electric dipole-dipole interaction |
Co-doping this compound with ytterbium (Yb³⁺) and erbium (Er³⁺) ions leads to a phenomenon known as upconversion, where lower-energy incident photons (typically in the near-infrared range) are converted into higher-energy emitted photons (in the visible range). In this system, Yb³⁺ acts as a sensitizer, absorbing the excitation energy and transferring it to the Er³⁺ activator, which then emits light.
Under 980 nm laser excitation, Gd₂O₂S:Yb³⁺,Er³⁺ phosphors exhibit characteristic green and red emission bands. This upconversion process involves two-photon absorption. researchgate.net The red-to-green emission intensity ratio can be manipulated, with some preparations of gadolinium oxysulfate co-doped with Yb³⁺ and Er³⁺ showing a dominant red emission. researchgate.net
The general mechanism involves the absorption of a 980 nm photon by a Yb³⁺ ion, which then transfers its energy to a nearby Er³⁺ ion, exciting it to an intermediate energy level. A second energy transfer from another excited Yb³⁺ ion or the absorption of another photon by the excited Er³⁺ ion promotes it to a higher energy level, from which it relaxes by emitting a visible photon.
Praseodymium (Pr³⁺) doped this compound is recognized for its utility in fast scintillators, valued for its short decay time which is beneficial for real-time imaging applications. mdpi.com The emission spectrum of Gd₂O₂S:Pr³⁺ under X-ray excitation is characterized by two distinct peaks at approximately 512 nm and 668 nm. mdpi.com Among various dopants, Gd₂O₂S:Pr has demonstrated the highest absolute luminescence efficiency in some studies. mdpi.comresearchgate.net
| Pr³⁺ Emission Peak | Approximate Wavelength (nm) |
| Peak 1 | 512 |
| Peak 2 | 668 |
Dysprosium (Dy3+) Doping in this compound
The introduction of trivalent dysprosium ions (Dy3+) into the this compound (Gd2O2S) host lattice results in the characteristic luminescence of the dopant ion. When incorporated into the Gd2O2S matrix, Dy3+ ions act as activation centers, giving rise to distinct emission spectra upon excitation.
Research on rare-earth doped this compound phosphors has demonstrated that when Dy3+ is introduced, its characteristic emission is observable. researchgate.net The luminescence arises from electronic transitions within the 4f shell of the dysprosium ion. Typically, the emission spectrum of Dy3+ is characterized by two prominent bands: a blue emission band centered around 480 nm, corresponding to the ⁴F₉/₂ → ⁶H₁₅/₂ transition, and a yellow emission band at approximately 575 nm, attributed to the ⁴F₉/₂ → ⁶H₁₃/₂ transition. semanticscholar.org The relative intensities of these bands are sensitive to the local symmetry of the crystal field around the Dy3+ ion. A higher intensity of the yellow hypersensitive transition (⁴F₉/₂ → ⁶H₁₃/₂), for instance, indicates a lower symmetry environment for the dysprosium ion within the host lattice.
The following table summarizes the key luminescent transitions for Dy3+ in a host lattice.
| Transition | Wavelength Region | Color |
| ⁴F₉/₂ → ⁶H₁₅/₂ | ~480 nm | Blue |
| ⁴F₉/₂ → ⁶H₁₃/₂ | ~575 nm | Yellow |
Thulium (Tm3+) Doping in this compound
Doping this compound with trivalent thulium ions (Tm3+) leads to phosphors that exhibit the characteristic emission of the Tm3+ ion. researchgate.net The energy levels of Tm3+ allow for luminescence in both the blue and near-infrared (NIR) regions of the electromagnetic spectrum, making it a versatile dopant for various optical applications.
Upon excitation, typically with ultraviolet light or other high-energy sources, the Gd2O2S host can absorb the energy and efficiently transfer it to the embedded Tm3+ ions. This energy transfer populates the higher energy levels of the thulium ion, leading to subsequent radiative decay. The most prominent visible emission is a blue luminescence originating from the ¹D₂ → ³F₄ transition. mdpi.com Additionally, Tm3+ is well-known for its emissions in the near-infrared, particularly around 800 nm (³H₄ → ³H₆) and further into the infrared spectrum. mdpi.comnih.gov
The specific luminescent properties, including the intensity and lifetime of the emissions, are influenced by the concentration of the Tm3+ dopant and the specific synthesis conditions of the Gd2O2S:Tm3+ phosphor.
Neodymium (Nd3+) Doping in this compound
In contrast to other rare-earth dopants that exhibit their characteristic luminescence in this compound, trivalent neodymium (Nd3+) doping does not typically result in its own sharp f-f emission lines in this specific host. Instead, when Nd3+ is incorporated into the Gd2O2S lattice, only a broadband luminescence from the Gd2O2S host material itself is observed. researchgate.net
This phenomenon suggests that either the energy transfer from the Gd2O2S host to the Nd3+ ions is inefficient, or the absorbed energy is dissipated through non-radiative pathways. Neodymium is well-known for its strong near-infrared (NIR) emissions in various other host materials, primarily centered around 900 nm, 1060 nm, and 1350 nm, corresponding to transitions from the ⁴F₃/₂ excited state to the ⁴I₉/₂, ⁴I₁₁/₂, and ⁴I₁₃/₂ lower states, respectively. nih.gov However, in the case of the this compound host, these characteristic NIR emissions are not observed, and the luminescence is dominated by the host's own emission. researchgate.net
Lanthanum (La3+) as a Modifying Ion in this compound
The introduction of trivalent lanthanum (La3+) ions into the this compound lattice serves to modify the structural and luminescent properties of the phosphor. La3+ is a non-luminescent ion in the visible range and is often used as a co-dopant to alter the crystal field environment of the host material, thereby influencing the performance of the primary activator ions.
When La3+ is used to partially substitute Gd3+ in the (Gd,La)₂O₂S solid-solution, it can lead to several effects. Photoluminescence studies on Pr³⁺-activated (Gd,La)₂O₂S have shown that the presence of lanthanum can remarkably enhance the luminescence of the Pr³⁺ activator under ultraviolet excitation. researchgate.net This enhancement is often attributed to lattice distortions caused by the difference in ionic radii between La3+ and Gd3+, which can modify the local symmetry around the activator ion and influence the probabilities of radiative transitions. mdpi.com However, this modification can also lead to a decrease in the thermal stability of the luminescence and an elongation of the emission lifetime. researchgate.net
The following table summarizes the effects of La3+ as a modifying ion in Gd2O2S.
| Property Affected | Observation |
| Activator Luminescence | Can be significantly enhanced |
| Thermal Stability | Tends to be lowered |
| Emission Lifetime | Tends to be elongated |
Co-doping Effects and Mechanisms in this compound
Zinc (Zn2+) Co-doping for Brightness Enhancement in this compound
The incorporation of divalent zinc ions (Zn2+) as a co-dopant in rare-earth-activated this compound phosphors has been shown to be an effective strategy for enhancing luminescence brightness. In studies involving Tb3+-activated Gd2O2S, co-doping with a specific amount of zinc oxide resulted in a significant improvement in the phosphor's brightness. researchgate.net
Fluorine (F-) Co-doping in this compound
Fluorine (F-) is another co-dopant utilized to modify the luminescent properties of this compound-based phosphors. The introduction of fluoride ions, typically in conjunction with rare-earth activators, can influence the material's performance, particularly for applications in scintillators used for medical imaging.
In Gd2O2S co-doped with Praseodymium and Cerium (Gd2O2S:Pr,Ce), the addition of fluorine (Gd2O2S:Pr,Ce,F) has been investigated for its effects on luminescence and imaging characteristics. mdpi.com Fluorine co-doping in this system is associated with achieving a low afterglow and an acceptable decay time, which are critical properties for reducing image blur in real-time X-ray imaging applications. mdpi.com The presence of fluorine can alter the local crystal environment of the activator ions (Pr3+ and Ce3+), which in turn affects the energy levels and transition probabilities, thereby optimizing the scintillator's light output and temporal response. mdpi.com
Energy Transfer Processes Between Ions in this compound
The luminescence of this compound (Gd₂O₂S) is intricately linked to energy transfer processes occurring between the gadolinium (Gd³⁺) host lattice and dopant ions, as well as between different dopant ions themselves. These processes are fundamental to the efficiency and characteristics of the emitted light.
Several distinct energy transfer mechanisms have been identified in lanthanide-doped this compound:
Energy Transfer Upconversion (UC-ETU): This is a common pathway where a sensitizer ion absorbs multiple photons and then transfers the cumulative energy to an activator ion, leading to the emission of a higher-energy photon. mdpi.comresearchgate.net For this to occur, both the sensitizer and activator ions must be present in the crystal lattice. mdpi.com The sensitizer is chosen for its ability to absorb multiple photons, and the activator must have energy levels that are suitably matched with the excited state of the sensitizer. mdpi.com
Cross-Relaxation (UC-CR): This process occurs when there are multiple energy levels with similar energy gaps. mdpi.com An excited ion can transfer part of its energy to a neighboring ion, leading to both ions being in intermediate excited states. This can sometimes be a non-radiative process that quenches luminescence, but it can also be managed to produce specific emission wavelengths. researchgate.net
Energy State Absorption (UC-ESA): In this mechanism, a single dopant ion absorbs a photon, is promoted to an excited state, and then absorbs a second photon to reach an even higher energy level before emitting a higher-energy photon. mdpi.comresearchgate.net
The selection of appropriate sensitizer and activator ions is crucial for achieving efficient luminescence. For instance, in some systems, the transfer from a sensitizer to Gd³⁺ is an efficient process, while in others it is not. scispace.com Efficient trapping of the migrated energy by the activator is possible when the emission lines of Gd³⁺ overlap with a broad, allowed absorption band of the activator ion. scispace.com
A notable example of energy transfer is the process from Gd³⁺ to Terbium (Tb³⁺). The rise-time of the Tb³⁺ emission and the decay-time of the Gd³⁺ emission are of the same order of magnitude, which supports the occurrence of energy transfer from gadolinium to terbium. nih.gov This transfer is often phonon-assisted, with a high efficiency at room temperature. nih.gov
Concentration Quenching Mechanism Studies in this compound
Concentration quenching is a phenomenon where the luminescence intensity of a phosphor decreases as the concentration of the activator ion increases beyond an optimal value. This is a critical consideration in the design of efficient luminescent materials based on this compound.
Research on terbium (Tb³⁺) doped this compound has shown that the luminescence intensity reaches its maximum at a specific Tb³⁺ doping concentration. ykcs.ac.cn For instance, in one study, the optimal concentration was found to be 2mol%. ykcs.ac.cncgsjournals.com Beyond this point, increasing the concentration of Tb³⁺ leads to a decrease in luminescence intensity.
The primary mechanism behind concentration quenching is the increased probability of non-radiative energy transfer between activator ions at higher concentrations. nih.gov When activator ions are in close proximity, the excitation energy can migrate from one activator ion to another until it is lost at a quenching site, such as a crystal defect or an impurity, before it can be radiatively emitted.
The study of concentration quenching involves analyzing the decay kinetics of the fluorescence. nih.gov As the concentration of the fluorophore increases, the decay of the fluorescence can become faster due to the increased rate of non-radiative energy transfer. nih.gov
Influence of Lattice Field Symmetry on this compound Luminescence
The crystal structure and the local symmetry of the lattice field surrounding the luminescent ions play a significant role in determining the optical properties of this compound. The Gd₂O₂S crystal has a trigonal symmetry, with each gadolinium ion coordinated by four oxygen atoms and three sulfur atoms in a non-inversion symmetric arrangement. wikipedia.org This specific coordination environment influences the energy levels of the dopant ions and, consequently, their emission spectra.
The introduction of other rare earth ions can modify the lattice field and its symmetry. For example, co-doping with lanthanum (La³⁺) in Tb³⁺-doped this compound has been shown to affect the crystal symmetry. As the La³⁺ doping concentration increases, the symmetry of the crystals progressively decreases. ykcs.ac.cn This change in symmetry can, in turn, influence the luminescence intensity.
The symmetry of the crystal lattice has a direct impact on the electronic transitions of the dopant ions. In environments with low symmetry, certain electronic transitions that are forbidden in high-symmetry environments may become allowed, leading to changes in the emission spectrum and intensity. For instance, the emission spectrum of europium (Eu³⁺) in this compound is dominated by a strong band characteristic of the ⁵D₀ → ⁷F₂ electric dipole transition, which is sensitive to the local symmetry. researchgate.net
Furthermore, the sixfold rotational symmetry of the kagome lattice, a feature related to the arrangement of atoms in certain crystal structures, can influence the electronic and magnetic orders within the material. nih.gov While not directly reported for Gd₂O₂S in the provided context, the principle that lattice symmetry dictates electronic properties is a fundamental concept in solid-state physics and materials science. nih.gov Changes in the lattice field can lead to shifts in the excitation and emission spectra, as well as alterations in the luminescence decay times.
Spectroscopic Characterization of this compound Luminescence
Photoluminescence Excitation and Emission Spectroscopy of this compound
Photoluminescence (PL) spectroscopy is a crucial technique for characterizing the luminescent properties of this compound (Gd₂O₂S) doped with various lanthanide ions. The excitation and emission spectra provide detailed information about the energy levels and transition probabilities of the activator ions within the host lattice.
Europium-Doped this compound (Gd₂O₂S:Eu³⁺): When doped with europium (Eu³⁺), this compound exhibits a characteristic red emission. mdpi.comencyclopedia.pub The excitation spectrum of Gd₂O₂S:Eu³⁺, monitored at the main emission wavelength of 624 nm, reveals several excitation modes. researchgate.net These include direct excitation of the Eu³⁺ 4f levels, a charge transfer band from S²⁻ to Eu³⁺, and excitation of the Gd₂O₂S host lattice. researchgate.net Upon excitation, typically around 255 nm or 363 nm, the material emits strongly in the red region of the spectrum. mdpi.comresearchgate.net The emission spectrum is dominated by the ⁵D₀ → ⁷F₂ transition, which peaks at approximately 623-624 nm. mdpi.comresearchgate.netencyclopedia.pub Other transitions, such as ⁵D₀ → ⁷Fⱼ (where J = 0, 1, 3, 4) and some ⁵D₁ → ⁷Fⱼ transitions, are also observed but are generally weaker. researchgate.net
Terbium-Doped this compound (Gd₂O₂S:Tb³⁺): Terbium (Tb³⁺) doping results in a green-emitting phosphor. mdpi.com The host lattice absorbs UV radiation (around 290 nm) and transfers the energy to the Tb³⁺ ions. mdpi.comencyclopedia.pub The subsequent radiative transitions in Tb³⁺ produce a visible green light. mdpi.comencyclopedia.pub The emission spectrum of Gd₂O₂S:Tb³⁺ is characterized by a set of sharp lines corresponding to transitions from the ⁵D₃ and ⁵D₄ excited states to the ⁷Fⱼ ground state manifold. The most intense emission is typically the ⁵D₄ → ⁷F₅ transition, which occurs at approximately 545 nm. researchgate.net The luminescence intensity of terbium-doped oxysulfides can be significantly greater than that of their oxide counterparts. mdpi.comencyclopedia.pub
Praseodymium-Doped this compound (Gd₂O₂S:Pr³⁺): Praseodymium (Pr³⁺) doped this compound is known for its fast-decaying green luminescence. scintacor.comresearchgate.net The dominant emission peak in the photoluminescence spectrum is at 511 nm, corresponding to the ³P₀ → ³H₄ transition of the Pr³⁺ ion. scintacor.comresearchgate.net Additional radiative transitions can be observed at longer wavelengths, up to around 780 nm. scintacor.com
Erbium and Ytterbium Co-Doped this compound (Gd₂O₂S:Er³⁺, Yb³⁺): Co-doping with erbium (Er³⁺) and ytterbium (Yb³⁺) allows for upconversion luminescence, where lower-energy infrared light is converted to higher-energy visible light. Under 980 nm excitation, Gd₂O₂S:Er³⁺, Yb³⁺ nanoparticles exhibit emission in the red region of the spectrum, mainly between 650 nm and 680 nm. rsc.org
The table below summarizes the key photoluminescence properties of doped this compound.
| Dopant(s) | Excitation Wavelength(s) | Major Emission Peak(s) | Emission Color |
| Eu³⁺ | ~255 nm, ~363 nm | ~624 nm (⁵D₀ → ⁷F₂) | Red |
| Tb³⁺ | ~290 nm | ~545 nm (⁵D₄ → ⁷F₅) | Green |
| Pr³⁺ | ~300 nm | ~511 nm (³P₀ → ³H₄) | Green |
| Er³⁺, Yb³⁺ | 980 nm (Upconversion) | ~650-680 nm | Red |
X-ray Excited Luminescence (XEL) Spectroscopy of this compound
This compound is an effective host material for scintillators due to its high density and the high effective atomic number of gadolinium, which leads to a high probability of interaction with X-rays. wikipedia.org X-ray excited luminescence (XEL) spectroscopy is used to study the light emission of these materials when they are irradiated with X-rays.
In terbium-doped this compound (Gd₂O₂S:Tb³⁺) ceramics, the XEL spectrum is similar to the photoluminescence spectrum, consisting of a series of emission bands from 380 nm to 630 nm. researchgate.net The most intense band is the green emission at 545 nm, corresponding to the ⁵D₄ → ⁷F₅ transition of Tb³⁺. researchgate.net
For praseodymium-doped this compound (Gd₂O₂S:Pr³⁺), XEL spectra show a bright green emission centered at 511 nm, which is due to the ³P₀ → ³H₄ transition of the Pr³⁺ ion. researchgate.netresearchgate.net This prompt emission makes Gd₂O₂S:Pr³⁺ suitable for fast-scanning X-ray applications. scintacor.comresearchgate.netspiedigitallibrary.org The XEL intensity can be influenced by the synthesis conditions of the material. For instance, Gd₂O₂S:Pr,Ce ceramics fabricated from powders synthesized at 700°C have shown the highest XEL intensity. researchgate.net
The efficiency of X-ray to light conversion is a critical parameter for scintillator performance. The process involves the absorption of X-ray energy by the host lattice, the transfer of this energy to the luminescent centers (dopant ions), and the subsequent radiative emission from these centers. scintacor.com
Time-Resolved Luminescence Decay Studies of this compound
Time-resolved luminescence spectroscopy provides insights into the dynamics of the excited states of the luminescent centers in this compound, including their lifetimes and the energy transfer processes that affect them. mdpi.com
Praseodymium-doped this compound (Gd₂O₂S:Pr³⁺) is particularly noted for its short decay times. scintacor.comresearchgate.netspiedigitallibrary.org The prompt emission at 511 nm makes it suitable for applications requiring fast response, such as in certain X-ray imaging technologies. scintacor.comresearchgate.netspiedigitallibrary.org The decay time of the Pr³⁺ ³P₀ → ³H₄ transition in Gd₂O₂S:Pr,Ce ceramics has been measured to be approximately 3 to 6.73 microseconds. researchgate.netresearchgate.net The decay characteristics can be influenced by the concentration of the dopant. Increasing the Pr³⁺ concentration can shorten the decay constant, although this may also reduce the luminescence intensity. scintacor.com
In contrast to the fast decay of Pr³⁺, other dopants can exhibit longer luminescence lifetimes. For example, the decay time of the ⁵D₄ → ⁷F₅ transition in terbium-doped gadolinium phosphate nanocrystals is in the range of 3.95 to 6.25 milliseconds. nih.gov While this is not for the oxysulfide, it illustrates the longer lifetimes often associated with Tb³⁺ luminescence.
The decay kinetics can also provide evidence for energy transfer mechanisms. In systems where energy is transferred from a sensitizer to an activator, the rise time of the activator's emission and the decay time of the sensitizer's emission can be correlated. nih.gov Furthermore, fluorescence decay dynamic measurements can support the understanding of upconversion luminescence and energy transfer processes in co-doped systems like Gd₂O₂S:Er³⁺, Yb³⁺. researchgate.net
The table below presents a summary of the luminescence decay times for various dopants in this compound.
| Dopant | Transition | Decay Time |
| Pr³⁺ | ³P₀ → ³H₄ | ~3 - 6.73 µs |
Advanced Research Applications of Gadolinium Oxysulfide
Gadolinium Oxysulfide in Scintillator Science and Technology
This compound (Gd₂O₂S), often referred to as GOS, is a significant inorganic compound in the field of scintillator science. Its prominence stems from its high density (approximately 7.32 g/cm³) and the high effective atomic number of gadolinium, which together provide a high probability of interaction with X-ray radiation. wikipedia.org These characteristics make it an effective host material for phosphors used in radiation detection and medical imaging. wikipedia.orgmdpi.com The development of this compound-based scintillators has been a focus of research to enhance the efficiency and speed of converting high-energy radiation into visible light.
Phosphor Development for Radiation Detection Using this compound
The intrinsic luminescent properties of pure this compound are insufficient for practical applications. Therefore, its development as a phosphor for radiation detection involves doping with small quantities of activators, typically rare-earth elements. These activators create luminescence centers within the GOS host material, enhancing the efficiency of the scintillation process and tailoring the emission characteristics for specific applications. mdpi.com
Two of the most well-researched activators for this compound are terbium (Tb³⁺) and praseodymium (Pr³⁺).
Terbium-activated this compound (Gd₂O₂S:Tb): This is a highly efficient phosphor known for its bright green luminescence under X-ray, UV, and cathode-ray excitation. The primary emission peak of Gd₂O₂S:Tb is at 545 nm, with other emission wavelengths ranging between 382 nm and 622 nm. wikipedia.org Research has shown that terbium-activated phosphors have a high x-ray-to-light conversion efficiency, which can be as high as 18%. rsna.org
Praseodymium-activated this compound (Gd₂O₂S:Pr): This phosphor is noted for its fast decay time, which is advantageous for real-time imaging applications. mdpi.com The predominant emission peak for Gd₂O₂S:Pr is at 513 nm, resulting from the ³P₀ → ³H₄,³F₄ transitions within the praseodymium ion. electrochem.orgresearchgate.net This emission is well-matched to the spectral sensitivity of silicon photodiodes used in many detectors. researchgate.net The decay time of this phosphor is in the range of a few microseconds (e.g., 3 µs), which helps in reducing image blur in dynamic imaging systems. electrochem.orgscintacor.com
Various synthesis methods have been developed to produce these phosphors with controlled properties. Commonly used techniques include solid-state reaction methods and homogeneous precipitation, which are favored for their reliability and cost-effectiveness. wikipedia.org
Ceramic Scintillator Fabrication and Performance with this compound
For many advanced imaging applications, this compound phosphors are fabricated into dense ceramic scintillators. These ceramic forms offer improved mechanical robustness and can be manufactured into precise shapes and sizes required for modern detector arrays. The fabrication process for GOS ceramic scintillators is critical to their performance.
Several powder preparation techniques have been successfully employed to synthesize the initial Gd₂O₂S powder complexes, including the halide flux method and the sulfite precipitation method. wikipedia.org Following powder synthesis, the ceramic is typically formed through processes like hot pressing or sintering. These methods aim to achieve a high final density, often between 99.7% and 99.99% of the theoretical density of this compound. wikipedia.org The average grain size of the resulting ceramic can range from 5 to 50 micrometers, depending on the fabrication parameters. wikipedia.org
The performance of GOS ceramic scintillators is influenced by their structural and optical properties. One of the challenges associated with this compound is its hexagonal crystal structure. wikipedia.orgelectrochem.org This crystal structure can lead to scattering of the scintillation light at the grain boundaries of the randomly oriented grains, resulting in optical translucency rather than transparency. wikipedia.orgelectrochem.org This can affect the light collection efficiency at the photodetector. wikipedia.org Despite this, the development of specifically tailored this compound-based ceramics has led to high-efficiency, low-noise detectors. epa.gov
| Property | Value/Description | Reference |
|---|---|---|
| Chemical Formula | Gd₂O₂S | wikipedia.org |
| Density | ~7.32 g/cm³ | wikipedia.org |
| Crystal Structure | Hexagonal | wikipedia.orgelectrochem.org |
| Achieved Ceramic Density | 99.7% to 99.99% of theoretical | wikipedia.org |
| Average Grain Size | 5 to 50 micrometers | wikipedia.org |
| Common Activators | Terbium (Tb³⁺), Praseodymium (Pr³⁺) | mdpi.comrsna.org |
Applications in X-ray Imaging Systems Utilizing this compound
This compound-based scintillators are widely used in various medical and industrial X-ray imaging systems due to their high X-ray absorption and efficient conversion of X-rays to visible light. pmarketresearch.com
In conventional film-screen radiography, intensifying screens are used to convert X-ray photons into a larger number of light photons, thereby reducing the required X-ray dose to the patient. radiopaedia.org this compound, particularly when activated with terbium (Gd₂O₂S:Tb), has been a key material in the development of rare-earth intensifying screens. rsna.orgrsna.org
These screens offer significant advantages over older calcium tungstate (CaWO₄) screens. rsna.orgrsna.org Gd₂O₂S:Tb screens have a higher X-ray absorption, especially in the 38 to 70 keV energy range, and a greater X-ray-to-visible light energy conversion efficiency. rsna.orgrsna.org This allows for a significant reduction in X-ray exposure while maintaining equivalent image resolution. rsna.orgrsna.org A notable characteristic of Gd₂O₂S:Tb is its green light emission, which necessitates the use of X-ray films that are sensitive to the green spectral region for optimal performance. rsna.orgrsna.orgsprawls.org
| Property | This compound (Gd₂O₂S:Tb) | Calcium Tungstate (CaWO₄) | Reference |
|---|---|---|---|
| Primary Emission | Green | Blue | radiopaedia.orgrsna.org |
| X-ray Absorption (38-70 keV) | Higher | Lower | rsna.org |
| Conversion Efficiency | Higher (up to 18%) | Lower (3-5%) | rsna.org |
| Exposure Reduction | Significant | Baseline | rsna.orgrsna.org |
In computed tomography (CT), detectors must have high efficiency, fast response, and low afterglow to enable rapid scanning and produce high-quality images. electrochem.orgepa.gov Praseodymium-activated this compound (Gd₂O₂S:Pr) ceramic scintillators have been successfully employed in modern CT detectors. wikipedia.orgelectrochem.orgepa.gov
The key properties of Gd₂O₂S:Pr that make it suitable for CT applications are its high light output and short decay time of approximately 3 microseconds. electrochem.org The low afterglow of these ceramic scintillators is also a critical advantage, as it allows for a reduction in patient dose by up to 30% because no afterglow correction of the measured data is needed. epa.gov The main emission peak at 513 nm is well-suited for coupling with silicon photodiodes, which are commonly used in CT detector arrays. electrochem.orgresearchgate.net The use of Gd₂O₂S:Pr in CT has contributed to the development of ultra-fast, high-efficiency, and low-noise CT systems. epa.gov
| Property | Value | Reference |
|---|---|---|
| Activator | Praseodymium (Pr³⁺) | electrochem.org |
| Primary Emission Peak | 513 nm | electrochem.org |
| Decay Time | ~3 µs | electrochem.org |
| Key Advantages | High efficiency, low afterglow, fast decay | epa.gov |
This compound is a widely used scintillator material in indirect flat-panel detectors (FPDs) for digital radiography. antechdiagnostics.comwikipedia.orgdtic.mil In this type of detector, a layer of GOS scintillator is coupled to an amorphous silicon (a-Si) photodiode array. wikipedia.orgmfa.org The GOS layer absorbs the incident X-rays and converts their energy into visible light. antechdiagnostics.commfa.org This light is then detected by the photodiode array, which generates an electrical signal that is read out to form a digital image. mfa.org
GOS-based FPDs are known for their fast imaging speed and stable performance. xraydr.com They are often considered a cost-effective alternative to detectors using cesium iodide (CsI) scintillators. xraydr.comscintacor.com While the conversion efficiency of GOS may be lower than that of CsI, its reliability and lower manufacturing cost make it a prevalent choice in many digital radiography systems. antechdiagnostics.comxraydr.comscintacor.com
High-Resolution Digital Radiography with this compound
In the realm of medical imaging, this compound, often doped with activators like terbium (Tb³⁺) or praseodymium (Pr³⁺), is a key component in scintillators for X-ray detectors. wikipedia.orgmdpi.comtaylorandfrancis.com Its high density and the high atomic number of gadolinium result in a high probability of interaction with X-ray radiation, making it an efficient converter of X-rays to visible light. wikipedia.org
Research has focused on optimizing the performance of Gd₂O₂S scintillators for high-resolution digital radiography. Terbium-doped this compound (Gd₂O₂S:Tb) is a commonly used phosphor that emits a bright green light with a peak wavelength of about 545 nm, which is well-matched to the spectral sensitivity of silicon-based photodetectors like charge-coupled devices (CCD) and complementary metal-oxide-semiconductor (CMOS) sensors. taylorandfrancis.comscintacor.com This efficient light production and detection are crucial for achieving high-quality images with lower radiation doses.
Studies have explored various fabrication methods to enhance the imaging characteristics of Gd₂O₂S screens. For instance, microdome-grooved Gd₂O₂S:Tb scintillators have been developed to improve spatial resolution. While these structured scintillators may have lower X-ray sensitivity compared to non-structured ones, they can achieve almost double the spatial resolution at high spatial frequencies. optica.org The performance of these scintillators is often evaluated using metrics such as the Modulation Transfer Function (MTF), which quantifies the spatial resolution, and the Detective Quantum Efficiency (DQE), which measures the signal-to-noise ratio performance of the detector.
The choice of dopant also plays a critical role. Praseodymium-doped this compound (Gd₂O₂S:Pr) is favored for applications requiring fast response times due to its shorter decay time, which helps in reducing image blur in real-time imaging. mdpi.com The emission spectrum of Gd₂O₂S:Pr has distinct peaks at 512 nm and 668 nm. mdpi.com The following table summarizes the key properties of differently doped this compound scintillators used in digital radiography.
| Dopant | Peak Emission Wavelength(s) | Key Characteristics |
| Terbium (Tb³⁺) | ~545 nm | High luminescence efficiency, well-matched with silicon photodetectors. |
| Praseodymium (Pr³⁺) | 512 nm, 668 nm | Shorter decay time, suitable for rapid imaging applications. |
| Praseodymium, Cerium, Fluorine (Pr,Ce,F) | ~513 nm | Enhanced scintillation properties. |
Table 1: Properties of Doped this compound Scintillators in Digital Radiography.
Neutron Radiography Scintillators Utilizing this compound
This compound's utility extends to neutron radiography, a non-destructive imaging technique that uses neutrons to visualize the internal structure of objects. Natural gadolinium has a very high thermal neutron capture cross-section, making Gd₂O₂S an effective material for neutron detection. researchgate.net When a neutron is captured by a gadolinium atom, it emits conversion electrons that excite the Gd₂O₂S host material, leading to the emission of light. taylorandfrancis.com
For high-resolution neutron imaging, this compound screens are often preferred over other materials like lithium fluoride/zinc sulfide (⁶LiF/ZnS) scintillators. While ⁶LiF/ZnS screens offer a higher light output per detected neutron, Gd₂O₂S scintillators provide significantly higher detection efficiency. inl.gov However, the lower light output of Gd₂O₂S can sometimes limit measurements due to photon statistics. inl.gov
Research efforts in this area are focused on improving the spatial resolution of neutron imaging detectors. One approach involves using event reconstruction of neutron capture in this compound scintillators. By magnifying the scintillation light and calculating the center of mass of each event, researchers have demonstrated the potential to achieve spatial resolutions of about 2 micrometers, a significant improvement over the current state-of-the-art of approximately 10 micrometers. nih.gov The use of isotopically-enriched gadolinium-157 (¹⁵⁷Gd), which has an even higher neutron capture cross-section than natural gadolinium, in Gd₂O₂S scintillators is another strategy being explored to enhance detection efficiency and image quality. optica.org
This compound in Optoelectronic Device Research
The luminescent properties of this compound make it a valuable material for research in optoelectronic devices. Its ability to efficiently convert X-rays into visible light is being harnessed in the development of high-sensitivity fiber-optic X-ray detectors. optica.org
In these devices, a scintillating composite, typically consisting of this compound powders uniformly distributed in a transparent matrix like a UV-curable glue, is coated onto the core of an optical fiber. optica.org When exposed to X-rays, the Gd₂O₂S emits light which is then guided by the optical fiber to a photodetector. This technology offers several advantages, including miniaturization, remote monitoring capabilities, and resistance to water. optica.org
Research in this area focuses on optimizing the detector's performance by investigating the effects of various parameters, such as the thickness and length of the scintillating coating and the weight ratio of Gd₂O₂S in the composite. Studies have shown that a higher weight ratio of this compound and a thinner coating can lead to higher sensitivity and a lower limit of detection. optica.org The photoluminescence spectrum of terbium-doped this compound, with its strong emission peak at 544 nm, is well-suited for such applications as it experiences minimal self-absorption. optica.org
Catalysis and Photocatalysis Research with this compound
While extensively studied for its luminescent and scintillating properties, the application of this compound in catalysis and photocatalysis is an emerging area of research. The electronic structure of semiconductor materials like Gd₂O₂S suggests potential for use in environmentally significant processes such as the degradation of pollutants and water splitting.
Heterogeneous Semiconductor Photocatalysis by this compound
Heterogeneous photocatalysis is a process that utilizes a semiconductor material to absorb light and generate electron-hole pairs, which then drive chemical reactions. While there is a substantial body of research on gadolinium oxide (Gd₂O₃) as a photocatalyst, specific studies on this compound are less common. However, the principles of semiconductor photocatalysis provide a framework for understanding its potential.
Oxysulfides, in general, are considered promising photocatalytic materials. The incorporation of sulfur into the oxide lattice can modify the band structure, often leading to a narrower bandgap compared to the corresponding oxide. This allows the material to absorb a larger portion of the visible light spectrum, which is a significant advantage for solar-driven applications.
Water Photoelectrolysis Systems with this compound Photocatalysts
Water photoelectrolysis, or water splitting, is the process of using light energy to decompose water into hydrogen and oxygen. This is a key technology for producing clean hydrogen fuel. The performance of a photoelectrochemical cell depends on the properties of the semiconductor photoelectrode.
Research into oxysulfide photocatalysts for water splitting has shown that their energy level positions can be suitable for driving the necessary redox reactions. The valence band of oxysulfides is often formed by a combination of O 2p and S 3p orbitals, which can influence the material's stability and activity for water oxidation. While specific research on Gd₂O₂S for water photoelectrolysis is limited, the broader class of oxysulfides has demonstrated potential in this area.
Degradation of Organic Contaminants Using this compound
The photocatalytic degradation of organic pollutants is a promising technology for wastewater treatment. The process involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals, which can break down complex organic molecules into simpler, less harmful substances.
While direct research on the photocatalytic degradation of organic contaminants using pure this compound is not widely reported, studies on related materials provide valuable insights. For instance, gadolinium oxide (Gd₂O₃) nanoparticles have been investigated for the degradation of azo dyes under UV irradiation. The mechanism involves the generation of electron-hole pairs in the Gd₂O₃ nanoparticles upon light absorption, which then react with water and oxygen to produce ROS that degrade the dye molecules. It is plausible that Gd₂O₂S could exhibit similar or even enhanced photocatalytic activity due to its potentially lower bandgap, allowing for the utilization of a broader spectrum of light.
Oxygen Reduction Electrocatalysis with this compound Derivatives
The oxygen reduction reaction (ORR) is a critical process in energy conversion and storage devices such as fuel cells and metal-air batteries. While platinum-based catalysts are highly effective, their high cost and scarcity have driven research toward more abundant and cost-effective alternatives. In this context, rare-earth elements, including gadolinium, have been explored for their potential to enhance electrocatalytic activity.
Research into gadolinium-based materials for ORR has often focused on alloys and oxides rather than oxysulfides directly. For instance, platinum-gadolinium (Pt-Gd) nanoalloys have demonstrated enhanced activity and stability for the ORR. nih.gov The presence of gadolinium is believed to induce lattice strain and electronic effects on the platinum overlayer, which in turn boosts the kinetics of the oxygen reduction reaction. nih.gov
Similarly, heterostructures involving gadolinium oxide (Gd₂O₃) have been investigated. These materials aim to leverage the unique electronic properties of gadolinium to create highly active catalytic sites. While direct studies on this compound for ORR are not extensively reported in the available literature, the known properties of oxysulfides suggest a potential avenue for future research. The presence of both oxygen and sulfur in the lattice could offer unique electronic structures and surface chemistry, potentially influencing the adsorption of oxygen intermediates and enhancing catalytic performance.
Future research may focus on synthesizing this compound derivatives, possibly doped with transition metals like iron or cobalt, to create novel electrocatalysts. The synergistic effects between this compound and these metals could lead to catalysts with high activity and durability, approaching the performance of precious metal catalysts. researchgate.net
Table 1: Comparison of Electrocatalytic Performance for Oxygen Reduction Reaction (ORR)
| Catalyst Material | Half-Wave Potential (V vs. RHE) | Key Findings |
|---|---|---|
| Pt-Gd Nanoalloys | Higher than Pt/C | Enhanced intrinsic activity due to strain and ligand effects from Gd. nih.gov |
| Gd₂O₃-Co Heterostructure | Data not specified | Investigated for enhanced oxygen electrocatalysis, suggesting the potential of Gd-based compounds. |
| Fe-N-C Composites | Comparable to Pt/C | High-performance, low-cost alternative to platinum catalysts. newswise.com |
This compound in Sensor Development
This compound is most prominently used in the development of sensors, particularly as a scintillator for detecting ionizing radiation. wikipedia.org Its high density (7.32 g/cm³) and the high atomic number of gadolinium give it a high probability of interacting with high-energy photons like X-rays. wikipedia.org When struck by radiation, Gd₂O₂S, typically doped with an activator like terbium (Tb³⁺) or praseodymium (Pr³⁺), emits visible light, which can then be detected by a photodetector. wikipedia.orgtaylorandfrancis.com
This property is extensively utilized in medical imaging. Terbium-doped this compound (Gd₂O₂S:Tb) is a common phosphor used in X-ray intensifying screens and flat-panel detectors. taylorandfrancis.comscintacor.com It converts incoming X-rays into green light with a primary emission peak around 545 nm, which can be efficiently captured by photodiode arrays. wikipedia.orgtaylorandfrancis.com These detectors are crucial components in digital radiography and computed tomography (CT) scanners. wikipedia.org
Recent innovations have focused on incorporating this compound into different sensor formats, such as fiber-optic detectors. optica.org In these devices, a composite of Gd₂O₂S powder and a polymer matrix is coated onto the tip of an optical fiber. optica.orgul.ie This configuration allows for remote and real-time monitoring of radiation doses, which is particularly useful in applications like radiotherapy. ul.ie Research has shown that optimizing the thickness and concentration of the Gd₂O₂S in the composite can significantly enhance the sensitivity and lower the limit of detection for these sensors. optica.org
Furthermore, this compound screens are effective detectors for thermal neutrons. The isotope ¹⁵⁷Gd has a high neutron capture cross-section. Upon capturing a neutron, it emits conversion electrons that excite the surrounding oxysulfide, causing it to scintillate. taylorandfrancis.com This enables high-resolution neutron imaging applications.
Table 2: Performance Characteristics of this compound-Based Radiation Detectors
| Detector Type | Activator Dopant | Key Performance Metric | Application |
|---|---|---|---|
| Flat-Panel X-ray Detector | Terbium (Tb³⁺) | High spatial resolution and good detective quantum efficiency (DQE). scintacor.com | Medical Imaging (Digital Radiography, CT). wikipedia.orgscintacor.com |
| Fiber-Optic X-ray Detector | Terbium (Tb³⁺) | Low limit-of-detection (~0.26 µGyair/s) and remote monitoring capability. optica.orgul.ie | Radiotherapy Dosimetry. ul.ie |
| Neutron Imaging Screen | Not specified | High spatial resolution for thermal neutron detection. taylorandfrancis.com | Neutron Radiography. taylorandfrancis.com |
Research into this compound for Solid-State Electrolyte Applications
All-solid-state batteries are a promising next-generation energy storage technology, offering potential improvements in safety and energy density over conventional lithium-ion batteries with liquid electrolytes. samsung.com A key component of these batteries is the solid-state electrolyte, which must exhibit high ionic conductivity at room temperature.
Research in this area has heavily focused on sulfide-based materials due to their high ionic conductivities and suitable mechanical properties. However, sulfide electrolytes often suffer from poor stability against lithium metal and sensitivity to moisture. To address these issues, researchers have explored the synthesis of oxysulfide electrolytes, where the partial substitution of sulfur with oxygen can enhance stability.
For instance, studies on the Li₂S-P₂S₅ system have shown that doping with a small amount of an oxide like P₂O₅ can create an oxysulfide glass-ceramic electrolyte. This modification can lead to a decrease in activation energy for Li⁺-ion diffusion and an increase in room-temperature ionic conductivity. One study reported that an electrolyte with the composition 75Li₂S·24P₂S₅·1P₂O₅ exhibited a conductivity of 8 × 10⁻⁴ S cm⁻¹ and better stability against a lithium metal electrode compared to the pure sulfide counterpart. researchgate.net
While the bulk of the research on oxysulfide electrolytes has centered on lithium-phosphorus or similar systems, the role of this compound in this application is not yet well-defined in existing literature. However, the fundamental principle of using an oxysulfide to improve electrolyte properties could potentially be extended to systems containing other elements. The investigation of gadolinium-containing electrolytes could be a future research direction, exploring whether the presence of gadolinium can impart beneficial properties such as improved thermal stability or a wider electrochemical window.
Table 3: Ionic Conductivity of Selected Solid-State Electrolytes
| Electrolyte Material | Ionic Conductivity (S cm⁻¹ at 25°C) | Electrolyte Type |
|---|---|---|
| 70Li₂S·30P₂S₅ (glass-ceramic) | ~10⁻³ - 10⁻⁴ | Sulfide |
| 75Li₂S·24P₂S₅·1P₂O₅ (glass-ceramic) | 8 × 10⁻⁴ | Oxysulfide researchgate.net |
| La₂/₃₋ₓLi₃ₓTiO₃ (LLTO) | ~10⁻³ (grain bulk) | Oxide wvu.edu |
Advanced Characterization Methodologies Applied to Gadolinium Oxysulfide
Diffraction Techniques for Gadolinium Oxysulfide Characterization
Diffraction methods are fundamental in materials science for determining the crystallographic structure of a material. By analyzing the way a material scatters incident waves, such as X-rays or electrons, researchers can deduce the arrangement of atoms within its crystal lattice.
Powder X-ray Diffraction (XRD) is a primary and indispensable tool for the structural characterization of this compound. This technique is routinely used to confirm the successful synthesis of the compound, verify its crystal structure, and assess its phase purity.
Research findings consistently show that this compound crystallizes in a hexagonal structure. kashanu.ac.iroptica.org XRD patterns of synthesized Gd₂O₂S powders are typically matched with standard diffraction patterns from databases, such as the Joint Committee on Powder Diffraction Standards (JCPDS), to confirm the material's identity. For instance, the XRD patterns of synthesized Gd₂O₂S:Tb,F scintillators have been shown to align well with the standard data for this compound, confirming the high purity of the prepared powders. optica.orgnih.gov
Furthermore, XRD analysis is crucial for ensuring that no secondary phases or unreacted precursors, such as gadolinium oxide (Gd₂O₃), are present in the final product. nih.govunive.it The sharpness and intensity of the diffraction peaks provide qualitative information about the crystallinity of the material; sharp, well-defined peaks are indicative of a highly crystalline structure, which is often desirable for achieving high luminescence efficiency in imaging applications. mdpi.com
Table 1: Representative XRD Findings for this compound
| Dopant/Formulation | Key XRD Finding | Reference |
|---|---|---|
| Gd₂O₂S:Tb³⁺ | Confirmation of hexagonal crystal structure. | kashanu.ac.ir |
| Gd₂O₂S powders | XRD patterns coincide well with the standard PDF card, demonstrating high purity. | optica.org |
| Gd₂O₂S:Er 2% | Analysis of the diffraction pattern confirms the crystal structure after the sulfurization process. | researchgate.net |
Selected Area Electron Diffraction (SAED) is a powerful technique typically performed within a Transmission Electron Microscope (TEM) to obtain crystallographic information from a specific, localized area of a sample. wikipedia.org Unlike XRD, which provides an average structure from a bulk powder sample, SAED can probe the crystal structure of individual nanoparticles or crystallites.
When an electron beam is diffracted by a crystalline material like this compound, it produces a characteristic pattern of spots or rings.
Single Crystal Analysis: If the selected area contains a single crystal, the SAED pattern will consist of a regular array of bright spots. This spot pattern is essentially a two-dimensional projection of the crystal's reciprocal lattice and can be used to determine the crystal's orientation and lattice parameters. wikipedia.orgyoutube.com
Polycrystalline Analysis: If the sample is polycrystalline, consisting of many randomly oriented crystallites, the SAED pattern will be a set of concentric rings. researchgate.net Each ring corresponds to a specific set of lattice planes, and the diameter of the rings can be used to calculate the interplanar spacings (d-spacings), which can then be compared to XRD data to identify the crystal structure. researchgate.netyoutube.com
In the context of this compound nanoparticle research, SAED is invaluable for confirming that the synthesized nanoparticles are crystalline and for identifying their crystal structure on a nano-scale.
Microscopy Techniques for this compound Characterization
Microscopy techniques provide direct visual information about the size, shape (morphology), and surface features of a material. For nanomaterials like this compound, electron microscopy is essential due to its high resolution capabilities.
Transmission Electron Microscopy (TEM) offers high-resolution imaging of the internal structure and morphology of materials. In TEM, a beam of electrons is transmitted through an ultra-thin specimen, and an image is formed from the interaction of the electrons with the sample.
TEM analysis of this compound is frequently used to determine the size, shape, and degree of agglomeration of its nanoparticles. mdpi.com Studies have revealed a variety of morphologies depending on the synthesis method, including:
Spherical Nanoparticles: Many synthesis routes produce Gd₂O₂S nanoparticles that are generally spherical in shape. mdpi.comresearchgate.net TEM analysis can provide precise measurements of the particle size distribution.
Nanorods: Specific synthesis conditions can lead to the formation of anisotropic shapes like nanorods. One study reported the production of nanorods with a length of 150 nm and a diameter of 15 nm. mdpi.com
Crystallinity: High-resolution TEM (HR-TEM) can even visualize the crystal lattice fringes of individual nanoparticles, providing direct evidence of their crystalline nature and revealing information about crystal defects.
Scanning Electron Microscopy (SEM) and its higher-resolution variant, Field Emission Scanning Electron Microscopy (FESEM), are used to image the surface topography of materials. jeol.com In these techniques, a focused beam of electrons is scanned across the surface of a sample, and detectors collect signals such as secondary electrons and backscattered electrons to form an image. ijpbs.comyoutube.com
These methods are critical for understanding the morphology of this compound powders and films on a micro- to nano-scale. Research has utilized SEM and FESEM to observe various features:
Particle Shape and Size: SEM images have confirmed the spherical shape of Gd₂O₂S:Tb³⁺ phosphor powders. kashanu.ac.ir FESEM has been used to reveal spherical nanostructures with diameters ranging from 50 to 90 nm. mdpi.com
Surface Texture and Agglomeration: These techniques provide clear visualization of how individual particles agglomerate into larger structures. SEM has been used to study the grain size and agglomeration in scintillator screens, showing agglomerates up to 240 µm composed of smaller grains. inl.gov
Uniformity of Composite Films: When Gd₂O₂S is incorporated into a matrix, such as an epoxy resin to form a scintillator screen, SEM coupled with Energy-Dispersive X-ray Spectroscopy (EDS) mapping can confirm the homogeneous dispersion of the phosphor particles within the matrix. acs.org
Performance Characterization for Imaging Applications of this compound
This compound is a versatile material for various imaging modalities due to its excellent optical and magnetic properties. encyclopedia.pub Characterizing its performance is crucial to validate its efficacy as an imaging agent.
It is widely used as a scintillator, a material that emits light when exposed to high-energy radiation like X-rays. kashanu.ac.irostphotonics.com This property makes it a key component in X-ray detectors for medical imaging. Performance metrics include:
Conversion Efficiency: This measures how effectively the material converts X-ray energy into visible light. Gd₂O₂S is known for its high conversion efficiency. kashanu.ac.ir
Light Output: The intensity of the emitted light is a critical parameter. Studies have investigated how factors like scintillator layer thickness affect light output, with one report finding an optimal thickness of 193 µm for maximum light output and contrast under X-ray exposure. kashanu.ac.ir
Spatial Resolution: In imaging, this refers to the ability to distinguish between two closely spaced objects. For Gd₂O₂S-based scintillators, high spatial resolution is a key advantage. inl.gov A composite scintillation film made from Gd₂O₂S:Pr demonstrated an imaging resolution of 8 line pairs per millimeter. acs.org In neutron imaging, Gd₂O₂S:Tb, F scintillation screens have achieved a resolution as high as 12 μm. nih.gov
Beyond its use as a scintillator, Gd₂O₂S nanoparticles have been developed as multimodal contrast agents.
Magnetic Resonance Imaging (MRI): Due to the paramagnetic nature of the gadolinium ion (Gd³⁺), these nanoparticles can act as contrast agents for T₂-weighted MRI. rsc.orgnih.gov Their performance is quantified by their transverse relaxivity (r₂), with studies showing they possess strong relaxivity. rsc.org
X-ray Tomography (CT): The high atomic number of gadolinium results in strong X-ray absorption, making Gd₂O₂S nanoparticles effective contrast agents for CT imaging. rsc.orgnih.gov
Photoluminescence Imaging: Doping Gd₂O₂S with other lanthanide ions like Europium (Eu³⁺) or Terbium (Tb³⁺) produces strong luminescence under UV or infrared excitation, enabling its use in optical imaging. rsc.orgnih.gov For example, Gd₂O₂S:Eu³⁺ nanoparticles show strong red emission at 624 nm, while Gd₂O₂S:Er, Yb nanoparticles exhibit red upconversion emission between 650-680 nm, which is suitable for deep in vivo imaging. rsc.org
Table 2: Summary of Performance Characteristics for this compound in Imaging Applications
| Application | Formulation/System | Key Performance Metric | Finding | Reference |
|---|---|---|---|---|
| X-ray Imaging | Gd₂O₂S:Tb³⁺ phosphor layer | Light Output/Contrast | Optimal performance at a layer thickness of 193 µm. | kashanu.ac.ir |
| X-ray Imaging | Gd₂O₂S:Pr-Epoxy composite film | Spatial Resolution | 8 line pairs per millimeter (lp/mm). | acs.org |
| Neutron Imaging | Gd₂O₂S:Tb, F scintillation screen | Spatial Resolution | As high as 12 µm. | nih.gov |
| T₂-weighted MRI | Gd₂O₂S:Eu³⁺ nanoparticles | Contrast Agent Efficacy | Strong transverse relaxivity; better negative contrast than commercial Ferumoxtran-10. | rsc.orgnih.gov |
| Photoluminescence Imaging | Gd₂O₂S:Eu³⁺ nanoparticles | Emission Wavelength | Strong red emission at 624 nm under NUV excitation. | rsc.orgnih.gov |
Modulation Transfer Function (MTF) Analysis for this compound Scintillators
The Modulation Transfer Function (MTF) is a critical metric for characterizing the spatial resolution of an imaging system, such as one employing a this compound scintillator. It describes the system's ability to transfer the contrast of an object to the image as a function of spatial frequency. A higher MTF value at a given spatial frequency indicates better preservation of detail and sharper images. Conversely, as the spatial frequency of an object increases, the MTF of the imaging system tends to decrease toward zero.
In the context of this compound scintillators, the MTF is influenced by factors such as the thickness of the phosphor screen and light scattering within the material. Terbium-doped this compound (Gd₂O₂S:Tb) is a widely used X-ray converter, and its MTF has been investigated across various screen coverages. For instance, studies have measured the MTF curves for Gd₂O₂S:Tb screens with coverages ranging from 34 to 135 mg/cm². The performance is often quantified by the spatial frequency at which the MTF drops to a certain level, such as 50% (f₅₀) or 10%.
| Spatial Frequency (lp/mm) | Modulation Transfer Function (MTF) |
|---|---|
| 0.5 | 0.85 |
| 1.0 | 0.65 |
| 1.5 | 0.48 |
| 2.0 | 0.35 |
| 2.5 | 0.25 |
| 3.0 | 0.18 |
This table presents illustrative MTF values for a typical terbium-doped this compound scintillator screen, based on graphical data from research studies.
Noise Power Spectrum (NPS) Evaluation for this compound Scintillators
The Noise Power Spectrum (NPS), also known as the power spectral density, quantifies the variance of noise in an image as a function of spatial frequency. It is a crucial tool for characterizing the performance of digital X-ray imaging devices, including those that use this compound scintillators. The NPS provides a detailed description of the magnitude and texture of image noise, which can originate from various sources.
Detective Quantum Efficiency (DQE) Assessment for this compound Scintillators
The Detective Quantum Efficiency (DQE) is the most comprehensive metric for assessing the performance of an imaging detector, as it incorporates the effects of both signal (MTF) and noise (NPS). DQE measures how effectively an imaging system can produce an image with a high signal-to-noise ratio (SNR) relative to an ideal detector. A higher DQE indicates greater efficiency in utilizing the information carried by the incident X-ray quanta, which can allow for a reduction in patient radiation dose without compromising image quality.
The DQE is expressed as a function of spatial frequency and is calculated using the measured MTF, NPS, and the incident photon fluence. Studies comparing different scintillator materials have shown varied DQE performance. For terbium-doped this compound (Gd₂O₂S:Tb), research has indicated a peak DQE of 10% at a spatial frequency of 1 cycle/mm under specific experimental conditions (70 kVp X-ray source). This performance is influenced by factors such as light loss during the photoelectric conversion process, which makes its theoretical efficiency lower than that of direct-conversion semiconductor materials. The thickness of the this compound phosphor layer also significantly impacts DQE.
| Scintillator Material | Peak DQE (%) | Spatial Frequency at Peak (cycles/mm) |
|---|---|---|
| This compound (GOS) | 10% | 1 |
| Cesium Iodide (CsI) | 22% | 2 |
| Transparent Optical Ceramic (TOC) | 62% | 5 |
This table compares the peak Detective Quantum Efficiency (DQE) of this compound with other common scintillator materials under specific, comparable experimental settings.
Light Yield Measurements of this compound Scintillators
Light yield is a fundamental property of a scintillator, defined as the number of photons generated per unit of energy deposited by ionizing radiation. A high light yield is desirable as it contributes to a stronger signal and improved image quality. This compound, when doped with specific rare-earth activators, is known for its high light output.
Praseodymium-activated this compound (Gd₂O₂S:Pr), for example, is a ceramic scintillation material that exhibits a high light output with an emission peak at 512 nm, which is well-matched to the sensitivity of silicon photodiodes. Research efforts have also focused on further enhancing the light output of this compound screens. One such study reported a significant enhancement in light yield for terbium-doped this compound screens after the application of an iridium coating. The measurement of light yield is complex, and modern techniques often involve the use of fast waveform digitizers and digital signal processing to accurately integrate the total light output from a scintillation pulse.
| Scintillator Material | Relative Light Output (Arbitrary Units) | Decay Time (ns) |
|---|---|---|
| Gd₂O₂S:Pr,Ce,F | 46500 | 1000 |
| Gd₂O₂S:Pr | 27000 | 3000 |
| Gd₂O₂S:Eu | - | 600000 |
This table shows a comparison of the relative light output and decay times for different formulations of doped this compound scintillators.
Current Challenges and Future Research Directions in Gadolinium Oxysulfide Science
Synthetic Challenges and Optimization in Gadolinium Oxysulfide Production
The production of this compound with tailored properties is a complex endeavor. The primary reason for this is the difficulty associated with the synthesis processes, which often require stringent conditions to achieve the desired material characteristics while avoiding the introduction of unwanted phases or impurities. Many conventional synthesis routes, such as solid-state reactions, can necessitate milling, which may introduce surface defects that act as non-radiative recombination centers, thereby diminishing luminescence efficiency.
Two principal methods for Gd₂O₂S production are the sulfidation of a gadolinium precursor (like an oxide or hydroxide) and direct precipitation. The sulfidation process involves annealing the precursor powder at high temperatures in a sulfur-rich atmosphere, which allows for the insertion of sulfur atoms into the host lattice. While effective, this high-temperature process can compromise the initial morphology of the precursor material, which in turn affects the final luminescent properties. Direct precipitation and solvothermal methods offer alternative routes that can produce oxysulfides without needing a separate high-temperature annealing step, but these can present their own challenges, such as incomplete crystallinity due to residual organic groups on the particle surface.
| Synthesis Method | Description | Key Challenges | References |
|---|---|---|---|
| Gas-Aided Sulfidation | Two-step process involving precursor synthesis (e.g., solvothermal) followed by thermal treatment in a sulfur-rich gas flow (e.g., H₂S-Ar). | Requires high temperatures and handling of toxic gases; potential for morphological changes. | |
| Solvothermal/Hydrothermal | Crystallization of precursors in a sealed, heated vessel using aqueous or non-aqueous solvents. Offers direct formation of oxysulfides. | Can result in incomplete crystallinity and surface impurities from organic solvents; requires high pressure. | |
| Homogeneous Precipitation | Slow generation of a precipitating agent (e.g., from urea decomposition) in a solution of gadolinium salts, followed by a sulfurization step. | Often requires a subsequent high-temperature calcination/sulfurization step. | |
| Colloidal Synthesis | Reaction in the presence of surfactants and high-boiling point organic solvents to produce colloidal nanoplatelets. | Low photoluminescence quantum yield in unoptimized reactions; removal of surface ligands. | |
| Microwave Irradiation | Microwave-assisted synthesis, often in the presence of polymers like PVP, to yield nanoparticles. | Control over particle aggregation and achieving high purity. |
A significant hurdle in Gd₂O₂S synthesis is achieving precise control over particle morphology and size distribution. These physical characteristics are critical as they profoundly influence the material's luminescent and light-scattering properties. For applications like high-resolution X-ray imaging, uniform, spherical particles are often desired for their high packing density and reduced light scattering.
Researchers are exploring various strategies to gain better control. For instance, simply adjusting the pH value of the reaction solution during precipitation has been shown to produce a range of morphologies, including spheres, sheets, cuboids, and rods. Solvothermal and hydrothermal methods are also widely employed to synthesize Gd₂O₂S with controlled shapes. A two-step process, combining solvothermal synthesis of an amorphous precursor with a subsequent gas-aided sulfurization, has proven effective in creating uniform sub-micron sized spheres. More recently, colloidal synthesis routes have been developed that allow for the production of nanoplatelets, where the reaction time can be used to precisely control the particle dimensions. Furthermore, the use of surfactants or polymers, such as polyvinylpyrrolidone (PVP), during microwave-assisted synthesis can help prevent particle aggregation and control the final particle size.
The luminescent efficiency of Gd₂O₂S is highly sensitive to the presence of crystalline defects and chemical impurities, which can act as quenching sites for luminescence. These imperfections are often byproducts of the synthesis process itself. For example, high-energy processes like milling can introduce surface defects. Wet chemical routes, such as solvothermal synthesis, may leave behind organic residues or result in incomplete crystallinity, which can be detrimental to optical performance.
A common impurity challenge is the presence of a secondary gadolinium oxide (Gd₂O₃) phase, particularly in materials prepared for ceramic scintillators. This can be mitigated by carefully adjusting the precursor composition. Gas-aided sulfurization techniques offer an advantage by enhancing phase purity through the elimination of residual carbon and by allowing for lower crystallization temperatures compared to vacuum processes. The sealed triple-crucible method is another approach that has been shown to produce high-purity Gd₂O₂S without detectable impurities. Ultimately, the pursuit of defect-free and pure Gd₂O₂S phosphors is an ongoing research focus, as it is paramount for achieving optimal luminescence.
Advancements in Luminescence Efficiency and Spectral Tuning of this compound
This compound is an excellent host material for luminescence due to its wide bandgap (4.6-4.8 eV), chemical stability, and low phonon energy, which minimizes non-radiative energy loss. The Gd³⁺ sublattice itself can play an active role by facilitating efficient energy transfer to dopant ions over long distances. Advancements in this area are centered on maximizing the efficiency of light emission (quantum yield) and precisely controlling the color of that light (spectral tuning) through doping with various lanthanide ions.
The photoluminescence quantum yield (PLQY), defined as the ratio of photons emitted to photons absorbed, is a critical metric for a phosphor's performance. The oxysulfide host lattice is inherently beneficial for achieving high quantum yields by reducing the quenching of the excited state. However, significant research effort is dedicated to pushing this efficiency to its theoretical limits.
A groundbreaking recent development has been the synthesis of terbium-doped Gd₂O₂S nanoplatelets exhibiting a near-unity PLQY. This was achieved via a colloidal synthesis method that enables precise control over nanoplatelet dimensions and dopant concentration, revealing a strong correlation between these parameters and the quantum yield. Another strategy involves co-doping to enhance energy transfer. For instance, doping with fluoride (F⁻) ions can improve the energy transfer efficiency from the Gd₂O₂S host to the Tb³⁺ activator ions. However, this must be optimized, as excessive fluoride concentration can introduce new defects that reduce emission intensity.
The versatility of the Gd₂O₂S host lattice allows for its emission spectrum to be tailored across the visible and near-infrared (NIR) regions by doping with different optically active lanthanide ions. This spectral tuning is crucial for adapting the material to specific applications, such as matching the emission to the sensitivity of a photodetector or operating within the "biological window" for deep-tissue imaging.
The selection and combination of dopants are the primary tools for this control. Doping with single ions like Terbium (Tb³⁺) or Praseodymium (Pr³⁺) produces characteristic green emission, while Europium (Eu³⁺) yields red emission. More complex spectral control is achieved through co-doping. For example, co-doping Gd₂O₂S with both Tb³⁺ and Eu³⁺ enables the emission color to be continuously tuned from yellow to pink simply by changing the excitation wavelength. Similarly, co-doping with Tb³⁺ and Samarium (Sm³⁺) can produce emissions ranging from green to orange-red. For NIR applications, sensitizer ions like Ytterbium (Yb³⁺) are co-doped with activators such as Erbium (Er³⁺) or Thulium (Tm³⁺) to achieve upconversion or downconversion emissions at wavelengths greater than 800 nm.
| Dopant(s) | Primary Emission Color/Region | Key Transitions | References |
|---|---|---|---|
| Terbium (Tb³⁺) | Green | ⁵D₄ → ⁷Fⱼ | |
| Praseodymium (Pr³⁺) | Green | ³P₀,₁ → ³H₄ | |
| Europium (Eu³⁺) | Red | ⁵D₀ → ⁷F₂ | |
| Tb³⁺ / Eu³⁺ | Tunable (Yellow to Pink) | Energy transfer between Tb³⁺ and Eu³⁺ | |
| Tb³⁺ / Sm³⁺ | Tunable (Green to Orange-Red) | Energy transfer between Tb³⁺ and Sm³⁺ | |
| Er³⁺ / Yb³⁺ | Near-Infrared (Upconversion) | ⁴F₉/₂ → ⁴I₁₅/₂ (Red), ²H₁₁/₂, ⁴S₃/₂ → ⁴I₁₅/₂ (Green) |
Development of High-Quality this compound Single Crystals
While much research has focused on Gd₂O₂S in powder and nanocrystalline forms, the development of large, high-optical-quality single crystals represents a significant but challenging frontier. Single crystals offer the potential for superior performance in applications requiring low light scattering and high-density, such as advanced scintillators for medical imaging, by eliminating grain boundaries that scatter light in polycrystalline ceramics.
The primary challenge in growing Gd₂O₂S single crystals is the material's high melting point, which makes conventional melt-growth techniques like the Czochralski method difficult. Current research indicates that high-temperature gas-phase sulfidation of a gadolinium oxide (Gd₂O₃) precursor is a viable route. In one approach, Gd₂O₃ is placed in a furnace and heated to 900 °C under a flow of a sulfur-containing gas, leading to the formation of Gd₂O₂S single crystals.
Another promising avenue is the flux method, a crystal growth technique ideal for materials with very high melting points. In this method, the constituent materials are dissolved in a suitable solvent, or "flux," at a high temperature that is still well below the melting point of the target compound. The single crystals are then grown by slowly cooling the solution, causing the desired material to precipitate out. While this method is well-established for various oxide crystals, detailed reports of its application specifically for Gd₂O₂S are not yet widespread, indicating a key area for future research and development. Overcoming the challenges associated with high-temperature reactivity and flux separation will be crucial for advancing this technique for oxysulfide materials.
Exploration of Novel Functional Properties and Emerging Applications of this compound
This compound (Gd₂O₂S), a long-established phosphor material, is experiencing a research renaissance driven by the discovery of novel functional properties, particularly at the nanoscale. researchgate.net These advancements are paving the way for a host of emerging applications far beyond its traditional use in X-ray screens. The unique electronic structure of gadolinium, with its stable 4f shell and seven unpaired electrons, makes the Gd₂O₂S host lattice strongly paramagnetic and an excellent matrix for doping with other luminescent lanthanide ions. mdpi.com This doping capability allows for the precise tuning of its optical properties, leading to materials with tailored light-emitting characteristics. mdpi.com
A key area of exploration is the development of Gd₂O₂S nanoparticles for advanced biomedical applications. researchgate.net Researchers are leveraging properties like downconversion and upconversion luminescence for next-generation bioimaging and theranostics. researchgate.net
Downconversion: In this process, the material absorbs higher-energy photons (like UV light) and emits lower-energy photons (visible light). Doping Gd₂O₂S with ions such as Europium (Eu³⁺) and Terbium (Tb³⁺) produces strong, sharp emission spectra in the red and green regions, respectively. mdpi.com This differs from the emission in an oxide host, where spectral shifts occur due to the different crystal field environments, providing insights into the dopant's position within the lattice. mdpi.com
Upconversion: This phenomenon involves the absorption of two or more lower-energy photons (typically in the near-infrared range) and the emission of a single higher-energy photon (in the visible range). By co-doping Gd₂O₂S with sensitizer-activator pairs like Ytterbium/Erbium (Yb³⁺/Er³⁺), nanoparticles can be excited within the "biological window" (750–950 nm), where tissue penetration is maximal and autofluorescence is minimal. mdpi.com This makes them highly promising for deep-tissue in vivo imaging. mdpi.com
These tunable luminescent properties, combined with the inherent X-ray absorption capabilities and paramagnetic nature of gadolinium, have led to the development of multimodal imaging agents. A single Gd₂O₂S nanoparticle can potentially serve as a contrast agent for T2-weighted Magnetic Resonance Imaging (MRI), X-ray computed tomography (CT), and photoluminescence imaging. mdpi.com This multi-pronged capability offers a more comprehensive diagnostic approach from a single administered probe.
Beyond bioimaging, research is focused on enhancing the performance of Gd₂O₂S in its traditional role as a scintillator for radiation detection. Innovations include fabricating flexible, micro-structured scintillator screens for high-resolution digital radiography. optica.org These advanced designs, featuring structures like microdomes, can suppress the scattering of converted visible light, significantly improving spatial resolution compared to conventional, unstructured phosphor screens. optica.org
The table below summarizes key research findings on the functional properties of doped this compound.
| Dopant/Co-dopant | Excitation | Emission | Key Functional Property | Emerging Application |
| Europium (Eu³⁺) | Near UV (~300-400 nm) | Red (~623 nm) | Downconversion Luminescence | In vitro cell imaging, Multimodal (X-ray, MRI) contrast agents |
| Terbium (Tb³⁺) | UV (~290 nm) | Green (~545 nm) | Downconversion Luminescence | X-ray scintillators, Biomedical labels |
| Ytterbium/Erbium (Yb³⁺/Er³⁺) | Near-Infrared (~980 nm) | Red (~650-680 nm) | Upconversion Luminescence | Deep-tissue in vivo fluorescence imaging |
| Praseodymium (Pr³⁺) | X-rays, UV | Green (~511 nm) | Scintillation, Photoluminescence | High-resolution X-ray imaging, Fast CT detectors |
Computational Modeling and Predictive Design of this compound Materials
The advancement of this compound materials is increasingly supported by computational modeling and predictive design. These theoretical approaches provide fundamental insights into the material's electronic structure, defect chemistry, and luminescent properties, thereby accelerating the discovery and optimization of new compositions for specific applications. researchgate.netarxiv.org Methodologies such as Density Functional Theory (DFT) and Monte Carlo simulations are pivotal in this domain. optica.orgresearchgate.net
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of materials from first principles. u-tokyo.ac.jpuantwerpen.be In the context of Gd₂O₂S, DFT calculations are employed to:
Determine Electronic and Structural Properties: DFT can predict fundamental properties like the bandgap, which for Gd₂O₂S is in the range of 4.6-4.8 eV, and the density of states. researchgate.net This information is crucial for understanding the material's behavior as a host for dopants. Theoretical studies on related gadolinium compounds, like gadolinium oxyhydride (GdHO), have successfully calculated work functions, charge distributions, and bonding characteristics, demonstrating the power of DFT to elucidate complex electronic behaviors. mdpi.comresearchgate.net
Analyze Dopant and Defect Effects: First-principles calculations can model the effects of introducing dopant ions (e.g., Pr³⁺, Ce³⁺) or intrinsic defects (e.g., sulfur and oxygen vacancies) into the Gd₂O₂S lattice. researchgate.net For instance, theoretical studies have shown that introducing co-dopants like Fluorine (F⁻) can effectively reduce the concentration of defects, which are known to diminish scintillation performance. researchgate.net By calculating the crystal field environment around a dopant ion, DFT helps explain experimental observations, such as shifts in emission spectra when a dopant is placed in an oxysulfide versus an oxide lattice. mdpi.com
Predict Novel Compositions: By simulating the effects of various dopants and their concentrations, DFT can guide the synthesis of new Gd₂O₂S-based materials with enhanced properties. For example, modeling can predict how substituting Gadolinium with Lanthanum might alter the electronic density and influence crystalline size, allowing for the predictive design of phosphors with optimized characteristics. researchgate.net
Monte Carlo simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. They are particularly useful for modeling complex processes involving radiation and light transport. In the design of Gd₂O₂S scintillators, Monte Carlo methods are used to:
Simulate Scintillator Performance: These simulations can model the entire X-ray imaging chain, from the absorption of an X-ray photon to the emission and transport of optical photons to a detector. nih.gov They can accurately predict key performance metrics such as light collection efficiency, spatial resolution (via the modulation transfer function, MTF), and the detective quantum efficiency (DQE). optica.orgnih.gov
Optimize Detector Geometry: Researchers use Monte Carlo simulations to design and evaluate novel scintillator structures, such as the microdome-grooved scintillators, before the costly and time-consuming fabrication process. optica.org By simulating light scattering and absorption within these complex geometries, the design can be optimized to maximize light output and spatial resolution. optica.org Simulations have also been used to determine the optimal thickness of a scintillator screen for specific applications like cold neutron imaging, balancing absorption efficiency with the range of secondary electrons. mdpi.com
The synergy between these computational techniques and experimental validation provides a powerful framework for the rational design of next-generation this compound materials. Predictive modeling reduces the need for extensive trial-and-error synthesis, guiding researchers toward the most promising material compositions and structures for high-performance applications. optica.orgresearchgate.net
Q & A
Basic: What are the primary synthesis routes for gadolinium oxysulfide (Gd₂O₂S) nanoparticles, and how do alkali metal additives influence their morphology?
Methodological Answer:
Gd₂O₂S nanoparticles are synthesized via hydrothermal and solid-state methods. Alkali metals like potassium (K) and sodium (Na) act as flux agents, reducing aggregation and controlling crystal growth. For example:
- Hydrothermal synthesis with excess sulfur yields nanoplates without Na⁺ ions .
- Alkaline additives (e.g., KOH) enable phase-pure Gd₂O₂S by lowering reaction temperatures and stabilizing intermediate phases .
- Post-synthetic annealing (800–1000°C) ensures crystallinity and phase purity .
Basic: How can researchers characterize the crystalline structure and phase purity of Gd₂O₂S-based materials?
Methodological Answer:
Key techniques include:
- XRD : Trigonal symmetry (space group P3m1) with lattice parameters a = 3.85 Å, c = 6.55 Å .
- SEM/TEM : Grain sizes range from 5–50 µm, depending on sintering conditions .
- Photoluminescence (PL) spectroscopy : Peaks at 540 nm (Tb³⁺-doped Gd₂O₂S) confirm dopant incorporation .
- EDX/WDS : Validate stoichiometry (Gd:O:S ratio) to address discrepancies like Gd₄O₃S₃ vs. Gd₂O₂S .
Basic: What methodological considerations are critical when designing experiments involving Gd₂O₂S-based scintillators for X-ray imaging?
Methodological Answer:
- Scintillator fabrication : Achieve 99.7–99.99% theoretical density via hot pressing or spark plasma sintering .
- Detector integration : Use terbium-doped Gd₂O₂S (Gd₂O₂S:Tb) for green emission (540 nm) to match photodetector sensitivity .
- Resolution testing : Compare modulation transfer function (MTF) values; commercial Gd₂O₂S detectors achieve 6.2 lp/mm, while novel materials (e.g., Cs₃Cu₂I₅:K⁺) reach 11.7 lp/mm .
Advanced: How can researchers resolve contradictions in reported luminescence efficiencies of rare earth-doped Gd₂O₂S phosphors?
Methodological Answer:
Discrepancies arise from:
- Dopant concentration : Optimize Tb³⁺/Eu³⁺ levels (0.1–5 mol%) to balance radiative vs. non-radiative transitions .
- Co-doping : Zn²⁺ enhances Tb³⁺ emission by reducing lattice defects .
- Post-treatment : Annealing in reducing atmospheres (e.g., H₂/N₂) improves crystallinity and eliminates oxygen vacancies .
Advanced: What strategies are effective in optimizing the paramagnetic properties of Gd₂O₂S nanocapsules for multimodal imaging applications?
Methodological Answer:
- Doping with rare earths : Gd₂O₂S:Tb and Gd₂O₂S:Eu exhibit linear magnetization up to 30 kOe, suitable for MRI contrast agents .
- Surface functionalization : Coat nanocapsules with silica or polymers to enhance colloidal stability and biocompatibility .
- Dual-modality validation : Correlate X-ray excited optical luminescence (XEOL) with MRI relaxivity (r₁/r₂ ratios) .
Advanced: What analytical challenges arise from stoichiometric discrepancies in this compound (e.g., Gd₂O₂S vs. Gd₄O₃S₃), and how should researchers address them?
Methodological Answer:
- Source of confusion : PubChem lists Gd₄O₃S₃ as a variant, while XRD data confirm Gd₂O₂S as the dominant phase .
- Resolution methods :
Advanced: How does zinc ion (Zn²⁺) co-doping enhance the luminescence of Tb³⁺-activated Gd₂O₂S, and what experimental parameters require optimization?
Methodological Answer:
- Mechanism : Zn²⁺ substitutes Gd³⁺, creating charge-compensating vacancies that reduce non-radiative recombination .
- Optimization steps :
Advanced: What thermodynamic modeling approaches are suitable for predicting phase equilibria in Gd-O-S systems during high-temperature synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
